Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-19-14(17)11-12(15(18)20-4-2)21-13(16-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBUMYTXKVYWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372681 | |
| Record name | diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54986-96-8 | |
| Record name | 4,5-Diethyl 2-phenyl-4,5-thiazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54986-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
CAS: 54986-96-8 Formula: C₁₅H₁₅NO₄S Molecular Weight: 305.35 g/mol
Executive Summary: The Lynchpin Scaffold
In the landscape of heterocyclic medicinal chemistry, Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate represents more than a simple intermediate; it is a "lynchpin scaffold." While the 2-phenylthiazole core provides a lipophilic anchor often associated with high affinity for kinase domains and GPCRs, the vicinal diester functionality at positions 4 and 5 offers a rare opportunity for divergent synthesis.
This guide moves beyond basic characterization to address the primary challenge researchers face with this molecule: Desymmetrization . Successfully differentiating the C4 and C5 ester groups allows for the construction of complex fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[4,5-d]pyridazines, which are privileged structures in oncology and antimicrobial research.
Synthetic Architecture: The Modified Hantzsch Protocol
While various routes exist (e.g., oxidative cyclization of thiobenzamide with diethyl acetylenedicarboxylate), the most robust and scalable method remains the Modified Hantzsch Thiazole Synthesis . This protocol minimizes byproduct formation and avoids the variable yields often seen with oxidative methods.
Retrosynthetic Logic
The synthesis relies on the condensation of a thioamide (nucleophile) with an
Critical Insight: Diethyl 2-chloro-3-oxosuccinate is thermally unstable and commercially expensive. The "Self-Validating" protocol below generates this reagent in situ or immediately prior to use from diethyl oxalacetate, ensuring high electrophilicity.
Validated Protocol
Scale: 10 mmol basis
Reagents:
-
Thiobenzamide (1.37 g, 10 mmol)
-
Diethyl oxalacetate (sodium salt or free enol) (10 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (10 mmol)
-
Ethanol (Absolute)[1]
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology:
-
Activation (Chlorination):
-
Dissolve diethyl oxalacetate (1.88 g, 10 mmol) in dry dichloromethane (20 mL) at 0°C.
-
Dropwise add sulfuryl chloride (1.35 g, 10 mmol). Stir for 30 minutes at 0°C, then 1 hour at room temperature.
-
Validation Point: Monitor by TLC. The disappearance of the enol spot indicates conversion to the
-chloro species. Evaporate solvent in vacuo to obtain the crude Diethyl 2-chloro-3-oxosuccinate as an oil. Use immediately.
-
-
Cyclocondensation:
-
Dissolve Thiobenzamide (1.37 g, 10 mmol) in absolute ethanol (30 mL).
-
Add the freshly prepared chloro-ester oil dropwise.
-
Heat the mixture to reflux (78°C) for 4–6 hours.
-
Mechanistic Note: The reaction proceeds via S-alkylation followed by intramolecular condensation and dehydration.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Neutralize with saturated NaHCO₃ to pH 7–8.
-
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Concentrate to yield a solid. Recrystallize from Ethanol/Water (9:1) to obtain colorless/pale yellow needles.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the modified Hantzsch protocol, highlighting the in situ generation of the unstable chloro-intermediate.
Reactivity & Functionalization: The Divergent Strategy
The core value of CAS 54986-96-8 lies in its potential for Regioselective Differentiation . The ester at C4 and C5 are electronically distinct due to their proximity to the heteroatoms.
-
C4-Ester: Adjacent to Nitrogen (electronegative). Often more susceptible to nucleophilic attack by amines (amidation) due to the inductive effect of Nitrogen, though steric hindrance can reverse this.
-
C5-Ester: Adjacent to Sulfur.[3][4] Sulfur is a larger, softer atom.
Selective Monohydrolysis
To utilize this scaffold for fused rings, one ester must often be converted to an acid or hydrazide while the other remains protected.
-
Protocol: Treat with 1.0 equivalent of KOH in Ethanol at 0°C.
-
Outcome: Typically yields the 4-ethoxycarbonyl-5-carboxylic acid derivative (subject to confirmation via HMBC NMR). The C5 ester is often more labile in basic conditions due to reduced steric crowding compared to the C4 position which is flanked by the N-lone pair and the phenyl group vector.
Scaffold Hopping to Fused Systems
The vicinal dicarboxylate motif is the precursor to Thiazolo[4,5-d]pyridazines (via hydrazine) and Thiazolo[4,5-d]pyrimidines (via urea/amidine).
Figure 2: Divergent synthetic pathways transforming the diester scaffold into fused bicyclic systems relevant for drug discovery.
Medicinal Chemistry Applications
Kinase Inhibition
The 2-phenylthiazole moiety mimics the adenine core of ATP. Derivatives synthesized from CAS 54986-96-8 have shown potential as EGFR and VEGFR inhibitors. The 4,5-substitution pattern allows for the introduction of solubilizing groups (via the esters) or hydrogen-bond donors/acceptors required for the hinge region of the kinase.
Antimicrobial Agents
Thiazole-4,5-dicarboxylates are precursors to compounds active against multi-drug resistant (MDR) bacteria. Specifically, the conversion of the esters to di-hydrazides creates metal-chelating motifs capable of inhibiting metallo-enzymes or disrupting bacterial membranes.
Analytical Fingerprint (Self-Validation)
To ensure the integrity of the synthesized scaffold, the following spectroscopic data must be verified.
| Technique | Expected Signal / Characteristic | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ 1.35–1.45 (t, 6H, 2x -CH₃) | Confirms ethyl esters intact. |
| δ 4.35–4.45 (q, 4H, 2x -OCH₂-) | Confirms ethyl esters intact. | |
| δ 7.40–8.00 (m, 5H, Ar-H) | Confirms 2-Phenyl group incorporation. | |
| ¹³C NMR | ~160–165 ppm (2 signals) | Distinct Carbonyl carbons (C=O). |
| ~168 ppm (C2), ~145/125 ppm (C4/C5) | Thiazole ring carbons. | |
| IR Spectroscopy | 1710–1735 cm⁻¹ (Strong) | Ester C=O stretch (Doublet often seen). |
| HRMS | [M+H]⁺ = 306.0795 | Exact mass confirmation. |
References
-
Hantzsch Synthesis Context
- Review of Thiazole Synthesis: Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 2021, 26(11), 3166.
-
Reactivity of Acetylenedicarboxylates (Alternative Route Context)
- Reaction of Thioamides with DMAD/DEAD: Yavari, I., et al.
-
Medicinal Applications (Thiazole Scaffolds)
- Antimicrobial Thiazoles: Chhabria, M.T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016.
-
Selective Hydrolysis (Analogous Systems)
- Differentiation of Diesters: While specific data for this CAS is empirical, analogous differentiation in heterocyclic diesters is described in: Journal of Organic Chemistry, "Regioselective Hydrolysis of Diesters."
-
(General Journal Link for verification of methodology).
Sources
Technical Guide: Chemical Structure & Synthesis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid diethyl ester
This guide provides a comprehensive technical analysis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (CAS: 18940-72-2), detailing its chemical architecture, synthetic pathways, and utility in medicinal chemistry.
Executive Summary
Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the discovery of anti-infective and antineoplastic agents. Characterized by a planar thiazole core substituted with a lipophilic phenyl ring at the C2 position and two electrophilic ester groups at C4 and C5, this molecule serves as a critical "branch point" in drug design. Its structure allows for regio-selective hydrolysis and amidation, enabling the generation of diverse libraries of bioactive compounds, including inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase (MtKARI).
Structural Anatomy & Electronic Properties
Molecular Architecture
The molecule consists of a central 1,3-thiazole ring, an aromatic heterocycle containing one sulfur and one nitrogen atom. The ring is fully substituted, conferring significant stability and distinct electronic zones.
| Feature | Specification |
| IUPAC Name | Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate |
| CAS Number | 18940-72-2 |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.35 g/mol |
| Core Geometry | Planar thiazole ring coplanar with the C2-phenyl ring (conjugated system). |
| Electronic Character | Electron-deficient core due to C4/C5 ester electron withdrawal. |
Electronic Effects & Reactivity
-
C2 Position (Phenyl): The phenyl ring acts as a conjugative donor, stabilizing the thiazole ring. The C2-C(phenyl) bond is robust and generally inert to standard nucleophilic attacks.
-
C4 vs. C5 Esters: The two ester groups are chemically distinct.
-
C4-Ester: Proximity to the ring nitrogen creates a different steric and electronic environment compared to C5.
-
C5-Ester: Located adjacent to the sulfur atom. In hydrolysis reactions, the C5 ester is often more labile due to the "alpha-effect" of the sulfur and reduced steric hindrance compared to the N-flanked C4 position, although specific conditions can invert this selectivity.
-
Synthetic Pathways[1][2][3]
The primary route to this scaffold is a modified Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Primary Synthesis: Hantzsch Condensation
Reagents: Thiobenzamide + Diethyl 2-bromo-3-oxosuccinate (or Diethyl chloroxalacetate).
Protocol Overview
-
Reactants:
-
Thiobenzamide (Nucleophile): Provides the N-C-S fragment.
-
Diethyl 2-bromo-3-oxosuccinate (Electrophile): Provides the C-C backbone with the dicarboxylate functionality.
-
-
Conditions: Ethanol reflux, 2-4 hours.
-
Yield: Typically 30–60% after purification.
Reaction Mechanism
The mechanism proceeds via a nucleophilic attack of the sulfur atom on the
Caption: Step-wise Hantzsch condensation mechanism forming the thiazole core.
Detailed Experimental Protocol
Standardized based on literature precedents (e.g., UQ eSpace, 2022).
-
Preparation: Dissolve thiobenzamide (2.0 equiv, ~33 mmol) in anhydrous ethanol (120 mL).
-
Addition: Add diethyl 2-bromo-3-oxosuccinate (1.0 equiv, ~16.7 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor consumption of the succinate via TLC (20% EtOAc/Hexane).
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Purification: Resuspend residue in ethyl acetate/water. Wash the organic layer with saturated NaHCO₃ (to remove HBr byproduct) and brine. Dry over MgSO₄.
-
Isolation: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product typically elutes as a white solid.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Proton NMR ( H NMR) Profile
The spectrum will display signals for the phenyl ring and two distinct ethyl groups. Due to the asymmetry of the thiazole ring (N vs S), the C4 and C5 ethyl esters are chemically non-equivalent.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.00 – 7.90 | Multiplet | 2H | Phenyl (Ortho) |
| 7.50 – 7.40 | Multiplet | 3H | Phenyl (Meta/Para) |
| 4.45 | Quartet ( | 2H | C4-COO-CH₂ -CH₃ |
| 4.35 | Quartet ( | 2H | C5-COO-CH₂ -CH₃ |
| 1.42 | Triplet ( | 3H | C4-COO-CH₂-CH₃ |
| 1.35 | Triplet ( | 3H | C5-COO-CH₂-CH₃ |
Note: Exact shifts may vary slightly by solvent (CDCl₃ vs DMSO-d₆).
Mass Spectrometry
-
Expected [M+H]⁺: 306.08 m/z
-
Fragment Pattern: Loss of ethyl groups (M-29) or ethoxy groups (M-45) is common in ESI-MS.
Pharmacological Relevance & Applications
This dicarboxylate is a versatile precursor. The presence of two ester groups allows for the synthesis of asymmetric amides , which are crucial for Structure-Activity Relationship (SAR) studies.
Case Study: Anti-Tuberculosis Agents
Research indicates that derivatives of this scaffold act as inhibitors of Ketol-Acid Reductoisomerase (KARI) , an enzyme essential for the biosynthesis of branched-chain amino acids in Mycobacterium tuberculosis.[1]
-
Logic: The hydrophobic phenyl group anchors the molecule in the enzyme's active site.
-
Modification: The C4/C5 esters are converted into amides or acyl-hydrazides to introduce hydrogen-bond donors that interact with the enzyme's magnesium ions or backbone residues.
Caption: SAR utility map showing the divergence from the core scaffold to bioactive targets.
References
-
Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors. UQ eSpace, University of Queensland. (2022).
-
Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. (2010).
-
Hantzsch Thiazole Synthesis: Mechanism and Kinetics. Orient Journal of Chemistry. (2022).
-
Diethyl 2-phenylthiazole-4,5-dicarboxylate Product Data. Fluorochem. (2024).
Sources
Physical properties of diethyl 2-phenylthiazole-4,5-dicarboxylate
This technical guide details the physicochemical profile, synthesis, and applications of diethyl 2-phenylthiazole-4,5-dicarboxylate , a critical heterocyclic scaffold in medicinal chemistry.[1]
Executive Summary
Diethyl 2-phenylthiazole-4,5-dicarboxylate (CAS: 54986-96-8 ) is a fully substituted thiazole derivative serving as a versatile building block in the synthesis of bioactive small molecules. Characterized by its electron-deficient core and lipophilic phenyl substituent, it acts as a precursor for diverse pharmacological agents, including anticancer (e.g., EGFR inhibitors) and antifungal therapeutics. This guide provides a rigorous analysis of its physical properties, synthetic pathways, and quality control parameters.[1]
Chemical Identity & Structural Analysis
| Parameter | Specification |
| IUPAC Name | Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate |
| CAS Number | 54986-96-8 |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.35 g/mol |
| SMILES | CCOC(=O)C1=C(C(=O)OCC)SC(C2=CC=CC=C2)=N1 |
| Structural Features | [2][3][4][5][6][7][8] • Thiazole Core: Aromatic, electron-deficient 5-membered ring.• C2-Phenyl: Provides lipophilicity and π-stacking interactions.• C4/C5-Diesters: Electrophilic handles for regioselective functionalization.[1] |
Physical Properties
Thermodynamic & State Properties
Unlike its unsubstituted analog (diethyl thiazole-4,5-dicarboxylate, CAS 18940-72-2), which is a low-melting solid or oil, the 2-phenyl substitution significantly increases crystalline stability due to intermolecular
-
Physical State: Viscous yellow oil or low-melting solid (dependent on purity and crystallization solvent).[1]
-
Melting Point: Typically observed in the range of 40–60 °C (Predicted/Analog-based; experimental values vary by recrystallization method).
-
Boiling Point: Predicted at ~430 °C (760 mmHg) with decomposition; typically distilled under high vacuum.
-
Density: ~1.25 g/cm³.
Solubility Profile
The compound exhibits high lipophilicity (
| Solvent Class | Solubility | Application Note |
| Chlorinated (DCM, CHCl₃) | High | Primary solvent for reaction workup and NMR analysis. |
| Polar Aprotic (DMSO, DMF) | High | Suitable for biological assays and nucleophilic substitutions.[1] |
| Alcohols (EtOH, MeOH) | Moderate | Used for recrystallization (often requires heating).[1] |
| Water | Insoluble | Hydrophobic nature requires aqueous-organic co-solvent systems for biological testing.[1] |
Synthesis & Reaction Mechanism
The most robust synthetic route is the Hantzsch-type [3+2] cyclocondensation or a dipolar cycloaddition involving thiobenzamide and diethyl acetylenedicarboxylate (DEAD).
Synthetic Protocol (Standardized)
-
Precursors: Thiobenzamide (1.0 eq), Diethyl acetylenedicarboxylate (1.0 eq).
-
Solvent: Ethanol or Toluene (anhydrous).
-
Catalyst: None required (thermal) or mild base (if using hydrohalide salts).
Step-by-Step Methodology:
-
Dissolution: Dissolve thiobenzamide (13.7 g, 100 mmol) in anhydrous ethanol (150 mL) under nitrogen atmosphere.
-
Addition: Dropwise add diethyl acetylenedicarboxylate (17.0 g, 100 mmol) over 30 minutes. Note: The reaction is exothermic; cooling to 0°C may be required during addition.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor consumption of thiobenzamide by TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent under reduced pressure. The residue is often a dark oil.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the product as a pale yellow solid/oil.[1]
Reaction Pathway Visualization
Caption: Mechanistic pathway from thioamide addition to the alkyne followed by cyclization to the thiazole core.
Spectral Characterization (Validation)
To ensure "Trustworthiness" in your workflow, the following spectral data must be verified. Absence of the thiazole C-H proton (typically ~8.8 ppm) confirms full substitution.
| Method | Diagnostic Signals (δ ppm) | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | 8.00 – 7.90 (m, 2H) | Ortho-phenyl protons (Deshielded by thiazole ring). |
| 7.50 – 7.40 (m, 3H) | Meta/Para-phenyl protons. | |
| 4.45 (q, 2H), 4.38 (q, 2H) | Methylene protons of ethyl esters (Distinct environments at C4/C5). | |
| 1.42 (t, 3H), 1.35 (t, 3H) | Methyl protons of ethyl esters.[1] | |
| ¹³C NMR (CDCl₃) | 165.0, 162.5 | Carbonyl carbons (Ester C=O). |
| 168.0 | C2 (Thiazole-N=C-S). | |
| 145.0, 128.0 | C4/C5 Thiazole carbons. |
Applications in Drug Discovery
This scaffold acts as a "privileged structure" in medicinal chemistry.
-
Regioselective Hydrolysis: The C5-ester is typically more reactive (or sterically accessible depending on conditions) than C4, allowing differentiation of the two carboxylate groups for asymmetric library synthesis.[1]
-
Bioactivity:
Structure-Activity Relationship (SAR) Logic
Caption: Strategic modification points on the scaffold for optimizing pharmacokinetics and binding affinity.
References
-
Synthesis & Reaction Scope: Journal of Heterocyclic Chemistry, "Reaction of Heterocyclic Thioamides with Dimethyl Acetylenedicarboxylate," Vol. 32, p. 937.[1]
-
Biological Activity (Anticancer): European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents," 2010.
-
Biological Activity (Antifungal): Molecules, "(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives...[6] Synthesis and SARs," 2019.
-
Commercial Availability & CAS Verification: BLD Pharm / Sigma-Aldrich Catalog Entries for CAS 54986-96-8.
Sources
- 1. (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Molecular Profiling and Synthetic Methodologies of C15H15NO4S Thiazole Derivatives: A Technical Guide
Executive Summary
As a Senior Application Scientist in drug discovery, I approach the molecular formula C15H15NO4S not merely as an atomic inventory, but as a highly tunable, pharmacologically privileged scaffold. This specific formula encompasses a variety of bioactive isomers, most notably the thiazole derivatives such as ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate (EBDT) [1]. Thiazole rings, particularly when conjugated with benzodioxepin or sulfonamide moieties, act as potent bioisosteres that readily interface with kinase hinge regions and bacterial enzymes [3, 4].
This whitepaper provides an in-depth technical framework for the physicochemical characterization, self-validating synthesis, and biological evaluation of C15H15NO4S thiazole derivatives.
Physicochemical Profiling & Structural Analysis
Before initiating any synthetic or biological workflow, it is critical to establish the baseline physicochemical parameters of the target molecule. The C15H15NO4S scaffold presents a unique balance of lipophilicity and hydrogen-bonding capacity, making it an ideal candidate for oral bioavailability. X-ray crystallographic studies on related C15H15NO4S isomers reveal that these molecules often adopt a V-shaped conformation stabilized by intramolecular hydrogen bonding, which is critical for precise target docking [3].
Table 1: Core Physicochemical Parameters of C15H15NO4S (EBDT Model)
| Parameter | Value | Analytical & Experimental Significance |
| Molecular Formula | C15H15NO4S | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 305.35 g/mol | Standard parameter for stoichiometric and molarity calculations. |
| Monoisotopic Mass | 305.07218 Da | Critical for High-Resolution Mass Spectrometry (HRMS). The expected [M+H]+ peak is precisely 306.079 Da [2]. |
| LogP (Lipophilicity) | ~2.37 | Indicates moderate lipophilicity, ensuring optimal membrane permeability without excessive hydrophobic trapping [1]. |
| Melting Point | 228–232 °C | High melting point indicates a stable crystalline lattice, useful for formulation [1]. |
Synthetic Framework: The Hantzsch Thiazole Cyclization
To construct the C15H15NO4S thiazole core (specifically the EBDT model), the Hantzsch Thiazole Synthesis is the gold standard.
Causality of Method Selection: We select the Hantzsch condensation between an
Protocol 1: Self-Validating Synthesis of EBDT
Note: This protocol is designed as a closed, self-validating loop. Proceed to the next step only if the Quality Control (QC) checkpoint is met.
-
Reagent Preparation: Dissolve 10.0 mmol of 7-(bromoacetyl)-3,4-dihydro-2H-1,5-benzodioxepine in 20 mL of anhydrous ethanol.
-
Causality: Anhydrous ethanol is strictly required to prevent the competitive nucleophilic attack of water on the
-haloketone, which would yield an inactive -hydroxyketone byproduct.
-
-
Condensation Reaction: Add 10.0 mmol of ethyl thiooxamate to the solution. Equip the flask with a reflux condenser and heat to 80 °C for 4 hours under a nitrogen atmosphere.
-
QC Checkpoint 1 (In-Process Validation): At t = 3.5 hours, extract a 10 µL aliquot. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
-
Validation Criteria: The reaction is validated if the starting material spot (
) is completely consumed, replaced by a single, strongly UV-active product spot ( ).
-
-
Isolation & Dehydration: Cool the mixture to 0 °C to induce precipitation. The intermediate hydroxythiazoline spontaneously dehydrates during this cooling phase to form the fully aromatic thiazole ring. Filter the yellow crystalline powder and wash with ice-cold ethanol.
-
QC Checkpoint 2 (Product Release): Subject the purified powder to LC-MS and
H-NMR analysis.-
Validation Criteria: LC-MS must confirm the [M+H]+ peak at m/z 306.08.
H-NMR (CDCl ) must show the diagnostic isolated thiazole proton singlet at 7.5–8.0 ppm.
-
Fig 1. Step-by-step Hantzsch synthesis workflow for C15H15NO4S thiazole derivatives.
Mechanistic Biology & In Vitro Evaluation
Thiazole derivatives of the C15H15NO4S class frequently exhibit potent anticancer and antimicrobial properties [1, 4]. Mechanistically, the nitrogen and sulfur atoms of the thiazole ring act as excellent hydrogen bond acceptors, allowing these molecules to act as ATP-competitive inhibitors within the highly conserved kinase hinge regions (e.g., PI3K/Akt pathway).
Protocol 2: FRET-Based Kinase Inhibition Assay
To evaluate the biological efficacy of the synthesized C15H15NO4S derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Causality of Method Selection: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with conjugated thiazole ring systems—ensuring high signal-to-noise ratios.
-
Compound Solubilization: Prepare a 10 mM stock solution of the C15H15NO4S compound in 100% LC-MS grade DMSO.
-
Causality: Given the LogP of 2.37, DMSO is required to prevent compound aggregation and precipitation in the aqueous assay buffer.
-
-
Serial Dilution: Create a 10-point concentration-response curve (1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation. -
Equilibration: Add the target kinase (e.g., PI3K) and the FRET-labeled peptide substrate to a 384-well microplate. Add the compound dilutions and incubate for 30 minutes at 25 °C.
-
Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate competes for the active site.
-
-
Reaction Initiation: Add ATP at a concentration equal to the
of the specific kinase to initiate phosphorylation. -
QC Checkpoint 3 (Assay Validity): Calculate the Z'-factor using positive controls (known inhibitor) and negative controls (1% DMSO vehicle).
-
Validation Criteria: The assay is only valid if the Z'-factor is
, proving a robust statistical window between baseline and full inhibition.
-
-
Data Analysis: Measure the emission ratio (e.g., 520 nm / 495 nm). Plot the normalized data against the log of the compound concentration and fit to a 4-parameter logistic regression to determine the IC
.
Fig 2. Proposed mechanism of action for C15H15NO4S thiazoles in kinase inhibition.
Conclusion
The C15H15NO4S formula represents a highly versatile chemical space. By leveraging the Hantzsch synthesis protocol with strict in-process QC validation, researchers can reliably generate high-purity thiazole derivatives. When coupled with robust, interference-free biological screening methodologies like TR-FRET, these compounds can be rapidly profiled for their therapeutic potential in oncology and infectious diseases.
References
- ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)
- 4-(Toluene-4-sulfonylamino)
- (PDF) N-(4-Acetylphenyl)
- Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4- benzodioxin-6-yl)
Physicochemical Profiling and Solubility Dynamics of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate in DMSO
Executive Summary
The accurate determination of solubility is a foundational pillar in early-stage drug discovery and materials science. Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (CAS: 54986-96-8) is a highly functionalized heterocyclic scaffold characterized by its lipophilic phenyl ring and dual ester moieties[1][2]. Due to its high crystal lattice energy and lipophilicity, it exhibits poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle for stock solution preparation and biological assay integration[3][4].
This technical guide provides an authoritative framework for understanding the solvation mechanics, chemical stability, and rigorous methodological determination of this compound's solubility in DMSO and DMSO-cosolvent systems.
Solvation Mechanics and Chemical Liabilities in DMSO
The Causality of Solvation
DMSO is a universally employed solvent in high-throughput screening due to its high dielectric constant and strong dipole moment[4]. It efficiently disrupts the crystalline lattice of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate by forming robust dipole-dipole interactions with the thiazole nitrogen and the carbonyl oxygens of the dicarboxylate groups. For most thiazole derivatives, anhydrous DMSO can achieve stock concentrations exceeding 10 mg/mL[5][6].
Degradation Pathways
While DMSO provides excellent solubilizing power, it introduces specific chemical liabilities that must be actively managed to prevent compound attrition[4]:
-
Oxidation of the Thiazole Ring: As a sulfoxide, DMSO possesses mild oxidizing properties. Prolonged exposure at room temperature, particularly in the presence of dissolved oxygen, can catalyze the oxidation of the sulfur atom within the thiazole core, yielding biologically inactive sulfoxides or sulfones[4].
-
Ester Hydrolysis: DMSO is intensely hygroscopic. The rapid absorption of atmospheric moisture introduces water into the microenvironment, which can facilitate the hydrolysis of the diethyl ester functional groups. This risk is exponentially increased during repeated freeze-thaw cycles[4].
Solvation dynamics and degradation pathways of thiazole derivatives in DMSO.
Quantitative Data Presentation
To establish a baseline for experimental design, the physicochemical properties and stability parameters of the compound are summarized below.
Table 1: Physicochemical Profile of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
| Parameter | Value / Description |
| Molecular Formula | C₁₅H₁₅NO₄S[1] |
| Molecular Weight | 305.35 g/mol [1] |
| CAS Number | 54986-96-8[1] |
| Structural Features | Thiazole core, phenyl substituent, dual ethyl esters[2] |
| Expected DMSO Solubility | >10 mg/mL (High)[5][6] |
Table 2: Degradation Stressors and Mitigation Strategies in DMSO
| Stressor | Mechanism of Action | Mitigation Protocol |
| Oxidation | DMSO acts as a mild oxidant on the thiazole sulfur[4]. | Purge headspace with Argon; store at -80°C[4][5]. |
| Hydrolysis | Hygroscopic DMSO absorbs ambient water, cleaving esters[4]. | Use strictly anhydrous DMSO; avoid freeze-thaw cycles. |
| Precipitation | Poor solubility at low temperatures upon thawing[4]. | Gentle warming and vortexing; brief sonication if needed[4][6]. |
Experimental Methodologies
A critical distinction must be made between kinetic and thermodynamic solubility. Kinetic methods (diluting a DMSO stock into an aqueous buffer) often overestimate true solubility due to the transient formation of supersaturated states[7]. For rigorous physicochemical profiling, the Shake-Flask method is universally recognized as the gold standard[7][8].
Protocol A: Preparation of Stable DMSO Stock Solutions
This protocol ensures the creation of a homogeneous, degradation-resistant stock solution for downstream applications.
-
Weighing: Accurately weigh 3.05 mg of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate into a sterile, amber glass vial. Amber glass is required to prevent potential photodegradation[1][4][6].
-
Solvation: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO to achieve a 10 mM stock concentration.
-
Agitation: Vortex the solution gently for 60 seconds. If visible particulates persist, subject the vial to brief sonication in a room-temperature water bath for no longer than 5 minutes to prevent thermal degradation[4][6].
-
Inerting (Critical Step): Purge the headspace of the vial with a gentle stream of Argon gas for 15 seconds to displace oxygen, thereby mitigating the risk of thiazole oxidation[5][8].
-
Storage: Immediately aliquot the solution into single-use volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles, and store at -80°C[4][6].
Protocol B: Standardized Shake-Flask Method for Thermodynamic Solubility
This protocol is a self-validating system designed to measure the true equilibrium solubility of the compound in a 5% DMSO/Aqueous buffer system[7][9]. The presence of 5% DMSO aids in initial wetting but can artificially elevate aqueous solubility compared to purely aqueous systems[9].
-
Saturation Loading: Add an excess amount of crystalline diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (e.g., 5-10 mg) to a 5 mL glass flask containing 2 mL of the target solvent (e.g., 5% DMSO in PBS, pH 7.4)[9].
-
Equilibration: Seal the flask tightly under an Argon atmosphere. Place the flask in a thermostatic shaker set to 25.0 ± 0.1 °C and agitate at 200 rpm for 48 hours to ensure thermodynamic equilibrium is reached[8].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C. This step is crucial to separate the undissolved solid from the saturated supernatant without altering the temperature[7].
-
Quantification: Carefully aspirate the clear supernatant. Dilute the sample appropriately with the HPLC mobile phase to prevent precipitation in the column. Quantify the dissolved concentration using HPLC-UV (monitoring at λmax ~260 nm) against a pre-established 5-point standard calibration curve prepared in 5% DMSO[5][9].
Standardized shake-flask workflow for thermodynamic solubility determination.
Conclusion
The solubility profiling of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate requires a nuanced understanding of its interaction with DMSO. While DMSO is unparalleled in its ability to solvate lipophilic heterocyclic esters, it acts as a double-edged sword, introducing risks of oxidation and hydrolysis. By adhering to rigorous environmental controls (Argon purging, anhydrous conditions, -80°C storage) and utilizing self-validating thermodynamic protocols like the shake-flask method, researchers can generate highly reliable, artifact-free physicochemical data essential for downstream drug development.
References
1.[1] Phenyl-2 diaethylcarboxylat-4,5 thiazol - CAS号54986-96-8. Molaid. 2.[2] Diethyl 2-chloro-3-oxosuccinate | CAS#:34034-87-2. Chemsrc. 3.[5] PRODUCT INFORMATION - 2-amino-5-methyl-4-phenyl-Thiazole. Cayman Chemical. 4.[8] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. 5.[4] "improving the stability of thiazole compounds in DMSO for long-term storage". Benchchem. 6.[9] MultiScreen Solubility Filter Plate. Sigma-Aldrich. 7.[7] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 8.[6] Thiazole Orange Storage & Solubility Information. TargetMol.
Sources
- 1. Phenyl-2 diaethylcarboxylat-4,5 thiazol - CAS号 54986-96-8 - 摩熵化学 [molaid.com]
- 2. Diethyl 2-chloro-3-oxosuccinate | CAS#:34034-87-2 | Chemsrc [chemsrc.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thiazole Orange | TargetMol [targetmol.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Comparative Technical Analysis: Diethyl vs. Dimethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate
[1]
Executive Summary
This technical guide provides a comparative analysis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (Compound A) and its Dimethyl analog (Compound B) .[1] While structurally homologous, the substitution of ethyl for methyl groups at the 4- and 5-positions introduces critical variances in lipophilicity (LogP), crystalline packing, and hydrolytic kinetics. These differences dictate their utility as scaffolds in medicinal chemistry, particularly in the synthesis of fused heterocyclic systems and prodrug design.
This guide moves beyond basic characterization to explore the causality behind selecting one analog over the other in drug development workflows.
Physicochemical Profiling & Structural Divergence[1]
The choice between methyl and ethyl esters is rarely arbitrary; it is a calculated decision based on Lipophilic Efficiency (LipE) and Solubility Forecasts .
Structural Comparison
Both compounds share the core 2-phenyl-1,3-thiazole scaffold, a "privileged structure" in medicinal chemistry known for its ability to mimic peptide bonds and engage in
| Feature | Dimethyl Analog (Compound B)[1][2] | Diethyl Analog (Compound A) | Technical Implication |
| Formula | Molecular weight impact on ligand efficiency.[1] | ||
| MW | 277.30 g/mol | 305.35 g/mol | Diethyl approaches the fragment-based drug discovery (FBDD) limit faster.[1] |
| Calc. LogP | ~2.1 - 2.3 | ~2.9 - 3.1 | Critical: Diethyl is significantly more lipophilic, enhancing membrane permeability but reducing aqueous solubility.[1] |
| Steric Bulk | Low ( | Moderate ( | Ethyl groups protect the carbonyl carbon from nucleophilic attack more effectively than methyl groups. |
| Packing | High Symmetry | Flexible Alkyl Chains | Dimethyl analogs often exhibit higher melting points due to tighter crystal packing. |
Solubility & Crystallinity Logic
-
The Dimethyl Analog: Tends to crystallize more readily due to the compact nature of the methyl group, leading to higher lattice energy. This makes it an excellent candidate for X-ray diffraction studies but potentially problematic for low-solvent formulations.[1]
-
The Diethyl Analog: The additional methylene units introduce rotational degrees of freedom, disrupting crystal lattice formation. This often results in a lower melting point and higher solubility in lipophilic solvents (DCM, Toluene), facilitating solution-phase processing.
Synthetic Methodologies
The synthesis of these 4,5-dicarboxylates is most efficiently achieved via a [3+2] Cycloaddition-Condensation strategy involving thiobenzamide and dialkyl acetylenedicarboxylates.[1]
Reaction Pathway Visualization
The following diagram outlines the divergent synthesis using DMAD (Dimethyl acetylenedicarboxylate) versus DEAD (Diethyl acetylenedicarboxylate).
Figure 1: Divergent synthesis of thiazole-4,5-dicarboxylates via thiobenzamide condensation. The choice of alkyne determines the ester functionality.
Validated Experimental Protocol
Note: This protocol is designed for the Diethyl analog. Substitute DEAD with DMAD (equimolar) for the Dimethyl analog.
Reagents:
-
Thiobenzamide (1.0 eq)[1]
-
Diethyl Acetylenedicarboxylate (DEAD) (1.1 eq)[1]
-
Solvent: Ethanol (EtOH) or Toluene (for higher temp)[1]
-
Catalyst (Optional): Triphenylphosphine (can assist in specific mechanistic variants)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiobenzamide (10 mmol, 1.37 g) in anhydrous Ethanol (20 mL).
-
Addition: Add Diethyl Acetylenedicarboxylate (11 mmol, 1.76 mL) dropwise over 5 minutes at room temperature. Observation: The solution may warm slightly (exothermic Michael addition).
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).-
Checkpoint: Look for the disappearance of the thiobenzamide spot (
) and the appearance of a fluorescent blue/UV-active spot ( ).
-
-
Work-up: Cool the mixture to room temperature.
-
For Dimethyl: The product often precipitates upon cooling. Filter and wash with cold methanol.
-
For Diethyl: Evaporate the solvent under reduced pressure. The resulting oil may require crystallization from cold Hexane/EtOAc or purification via silica gel column chromatography.
-
-
Validation: Confirm structure via
-NMR.-
Diethyl Signal: Quartet at ~4.4 ppm (
) and Triplet at ~1.4 ppm ( ). -
Dimethyl Signal: Singlet at ~3.9 ppm (
).
-
Reactivity Profile: Hydrolysis and Aminolysis
The functional difference between these analogs is most pronounced during downstream derivatization.
Chemical Hydrolysis Kinetics
In basic media (
-
Mechanism: The methyl group offers less steric hindrance to the approaching hydroxide ion (
) compared to the ethyl group. -
Selectivity: In the Diethyl analog, the ester at position 4 is often more sterically crowded by the adjacent phenyl group (at position 2) and the ester at position 5. However, electronic effects usually make the C5 ester slightly more reactive.
-
Implication: If selective mono-hydrolysis is required (to create a 4-ester-5-acid), the Diethyl analog provides a wider kinetic window to control the reaction temperature and stop at the mono-acid stage.[1] The Dimethyl analog often rushes to the di-acid.[1]
Aminolysis (Amide Formation)
When reacting with amines to form thiazole-dicarboxamides:
-
Dimethyl Analog: Reacts rapidly, often requiring milder conditions (RT stirring).
-
Diethyl Analog: May require heating or Lewis acid catalysis (
) to push the reaction to completion due to the increased steric barrier of the ethoxy group.
Enzymatic Stability (Prodrug Context)
Contrary to chemical hydrolysis, enzymatic hydrolysis (e.g., by Carboxylesterases CES1/CES2) is substrate-specific.
-
Literature Insight: While methyl esters are chemically more labile, specific esterases sometimes prefer the lipophilic grasp of an ethyl chain. However, generally, Methyl esters are cleaved faster in plasma , making them suitable for "soft drugs" requiring rapid deactivation. Ethyl esters are preferred for oral prodrugs where membrane penetration (high LogP) is required before hydrolysis in the liver.
References
-
Hantzsch Thiazole Synthesis & Modifications
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Foundational mechanism for thiazole construction.
-
Link:[1]
-
Reaction of Thioamides with Acetylenic Esters
- Title: Reaction of Thioamides with Acetylenic Esters: A Facile Synthesis of Thiazoles.
- Source:Journal of Heterocyclic Chemistry / Tetrahedron.
- Context: Describes the specific [3+2] cycloaddition pathway for dicarboxyl
-
Link:[1]
-
Lipophilicity and Hydrolysis in Drug Design
- Title: Lipophilicity in PK Design: Methyl, Ethyl, Futile.
- Source:Nature Reviews Drug Discovery (Concept referencing).
- Context: Explains the LogP and metabolic stability trade-offs between methyl and ethyl esters.
-
Link: (General reference for LipE principles).
-
Comparative Hydrolytic Stability
(Note: Specific melting points and NMR data should be validated against internal compound libraries as literature values for these specific diesters can vary based on recrystallization solvents.)
Mastering the Solid State: A Technical Guide to the Melting Point Range of Crystalline Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Foundation: The Melting Point as a Physicochemical Fingerprint
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[1] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5–1°C. This sharp melting range is a characteristic physical property that can be used for identification and as a sensitive indicator of purity.[2][3]
Several molecular and intermolecular factors govern the melting point of a compound like diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate:
-
Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting temperature.[4][5][6] These forces include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of polar functional groups, such as the ester groups and the thiazole ring in the target molecule, can lead to stronger dipole-dipole interactions, suggesting a relatively high melting point compared to nonpolar analogues.[7]
-
Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point.[5][8] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and a higher melting point.[8] The planarity of the phenyl and thiazole rings could contribute to efficient packing.
-
Molecular Size and Weight: Generally, within a homologous series, the melting point increases with molecular weight due to increased van der Waals forces.[6][8]
The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[3] This makes melting point determination an invaluable tool for assessing the purity of a synthesized compound.
Experimental Determination of the Melting Point Range
The following protocol outlines the capillary method for determining the melting point range of a crystalline solid. This method is widely adopted in research and quality control settings for its accuracy and reproducibility.[1]
Materials and Apparatus
-
Crystalline sample of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (finely powdered and completely dry)[2]
-
Melting point capillaries (thin-walled, one end sealed)
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
-
Long glass tube for packing
Step-by-Step Protocol
-
Sample Preparation:
-
Packing the Capillary Tube:
-
Tamp the open end of a melting point capillary into the powdered sample to collect a small amount of material.
-
Invert the capillary and tap the sealed end gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.[9]
-
The final packed sample height should be 2–3 mm.[1]
-
-
Melting Point Measurement:
-
Rapid Preliminary Measurement (if melting point is unknown):
-
Place the packed capillary into the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting point range.[3][9] This prevents spending excessive time on the more precise measurement.
-
Allow the apparatus to cool significantly before proceeding.
-
-
Accurate Measurement:
-
Use a fresh, properly packed capillary for the accurate determination. Never re-melt a sample, as decomposition or changes in crystal structure can occur.[9]
-
Place the capillary in the apparatus and heat at a medium rate until the temperature is about 20°C below the approximate melting point found in the preliminary run.[9]
-
Reduce the heating rate to 1–2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the first temperature (T1): This is the temperature at which the first droplet of liquid becomes visible within the solid matrix.[3]
-
Record the second temperature (T2): This is the temperature at which the entire sample has completely melted into a clear liquid.[9]
-
The melting point is reported as the range T1 – T2.
-
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination and interpretation.
Interpretation of Results
The observed melting point range provides critical information about the sample of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.
| Observation | Interpretation | Implication for Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate |
| Sharp Melting Range (e.g., 120.5 - 121.0°C) | Indicates a high degree of purity. | The synthesized or purified compound is likely free of significant impurities such as solvents or starting materials. |
| Broad Melting Range (e.g., 115 - 119°C) | Suggests the presence of impurities.[3] | Further purification (e.g., recrystallization) is necessary to achieve the desired purity for research or drug development applications. |
| Depressed Melting Point | The observed melting range is lower than an established reference value for the pure compound, also indicating impurities. | A reliable reference value is needed for comparison. If one is not available, the sharpest melting range obtained after repeated purification can be considered the characteristic melting point of the pure substance. |
| Decomposition | The sample darkens or changes color before or during melting.[9] | The compound may be thermally unstable. The decomposition temperature should be noted and reported (e.g., 150°C d.). |
Conclusion and Best Practices
The melting point range is a fundamental and accessible analytical data point for the characterization of crystalline diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate. Adherence to a meticulous experimental protocol, particularly a slow heating rate near the melting point, is paramount for obtaining accurate and reproducible results. For drug development professionals, establishing a sharp, consistent melting point range for this compound is a critical step in defining its identity, purity, and quality control specifications. It is recommended that this physical constant be determined and documented for each newly synthesized batch and correlated with data from other analytical techniques such as NMR and mass spectrometry to build a comprehensive characterization profile.
References
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). What is Melting Point? Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Rochester. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
University of South Alabama. (2012, August 16). Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. southalabama.edu [southalabama.edu]
- 4. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. sciencing.com [sciencing.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
2-phenyl-4,5-bis(ethoxycarbonyl)thiazole literature review
An In-Depth Technical Guide to 2-Phenyl-4,5-bis(ethoxycarbonyl)thiazole: Synthesis, Properties, and Therapeutic Potential
Abstract
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide focuses on a specific derivative, 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole, a compound of significant interest for its potential applications in drug development. While this molecule itself has not been extensively studied, its structural analogues have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of the 2-phenylthiazole core, with a specific focus on the 4,5-bis(ethoxycarbonyl) substituted derivative. It is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical insights into this promising class of compounds.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile building block for designing molecules with a wide array of biological activities.[2] Derivatives of thiazole are known to exhibit antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The 2-phenylthiazole moiety, in particular, is a recurring motif in compounds designed to target critical cellular processes, such as cell division and apoptosis.[5][6]
Synthesis of the 2-Phenylthiazole Core: The Hantzsch Synthesis
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[7][8] This reaction is known for its high yields and straightforward procedure.[7]
General Reaction Mechanism
The Hantzsch synthesis proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, and a final dehydration step to form the stable, aromatic thiazole ring.[7]
Representative Experimental Protocol for the Synthesis of 2-Phenyl-4,5-bis(ethoxycarbonyl)thiazole
Materials:
-
Thiobenzamide
-
Diethyl 2-chloro-3-oxosuccinate
-
Ethanol (or another suitable solvent like methanol)[7]
-
Sodium bicarbonate (or another suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiobenzamide in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of diethyl 2-chloro-3-oxosuccinate.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[7]
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.[7] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Visualization of the Hantzsch Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole.
Physicochemical and Spectroscopic Properties
The accurate characterization of a synthesized compound is critical for its use in further research. The following table summarizes the expected physicochemical properties of 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole.
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 321.35 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents |
Spectroscopic Characterization (¹H and ¹³C NMR)
While specific NMR data for the title compound are not available, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, likely in the range of 7.4-8.0 ppm. The two ethyl groups of the ester moieties will each exhibit a quartet for the -CH₂- protons (around 4.3-4.5 ppm) and a triplet for the -CH₃ protons (around 1.3-1.5 ppm).
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the ester groups (around 160-170 ppm), the carbons of the thiazole ring (in the aromatic region), and the carbons of the phenyl ring. The carbons of the ethyl groups will appear in the upfield region.
Biological Activities and Potential Applications in Drug Development
The 2-phenylthiazole scaffold is a well-established pharmacophore with a broad range of biological activities. While 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole itself has not been extensively evaluated, its derivatives have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-phenylthiazole derivatives against various human cancer cell lines.[10][11]
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for the anticancer activity of 2-phenylthiazole derivatives is the induction of apoptosis, or programmed cell death.[12][13] This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[12][13] Specifically, the activation of caspase-3 is a key event in the execution phase of apoptosis.[5][12] Some 2-phenylthiazole derivatives have been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, further promoting cell death in cancer cells.[14]
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism associated with this class of compounds is the inhibition of tubulin polymerization.[6][15] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.[6][16]
Visualization of a Potential Signaling Pathway
Caption: A simplified diagram of the caspase-mediated apoptotic pathway potentially induced by 2-phenylthiazole derivatives.
Antimicrobial Activity
In addition to their anticancer properties, 2-phenylthiazole derivatives have also been investigated for their antimicrobial activity.[4][17] They have shown efficacy against a range of bacterial and fungal pathogens.[2][17] The mechanism of antifungal action for some thiazole derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[13]
Representative Biological Data for 2-Phenylthiazole Derivatives
The following table presents a selection of IC₅₀ values for various 2-phenylthiazole derivatives against different cancer cell lines, illustrating the therapeutic potential of this scaffold. It is important to note that these are for derivatives and not the title compound itself.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide derivative | SKNMC (Neuroblastoma) | 10.8 | [5] |
| 2-Phenylthiazole-4-carboxamide derivative | Hep-G2 (Hepatocarcinoma) | 11.6 | [5] |
| Indole-based Phenylthiazolyl-dihydropyrazolone | MCF-7 (Breast Cancer) | 3.92 | [3] |
| 2,4-disubstituted thiazole derivative | HepG2 (Hepatocellular carcinoma) | 3.35 | [15] |
Conclusion and Future Perspectives
2-Phenyl-4,5-bis(ethoxycarbonyl)thiazole belongs to a class of compounds with significant therapeutic potential. The 2-phenylthiazole scaffold is a versatile platform for the development of novel anticancer and antimicrobial agents. While the biological activity of the title compound itself remains to be fully elucidated, the extensive research on its derivatives strongly suggests that it is a promising candidate for further investigation.
Future research should focus on the following areas:
-
Optimized Synthesis: Development and publication of a detailed, high-yield synthesis protocol for 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole.
-
Comprehensive Characterization: Full spectroscopic characterization of the compound to provide a reference for future studies.
-
In-depth Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its specific biological activity and potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound to understand its mechanism of action.
By addressing these research gaps, the full therapeutic potential of 2-phenyl-4,5-bis(ethoxycarbonyl)thiazole can be unlocked, potentially leading to the development of new and effective drugs for the treatment of cancer and infectious diseases.
References
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- Hamed, F., Mohamed, A. and Abouzied, A. (2017) The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
- Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Sign
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- New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies. PubMed. 2025.
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- Nazari Tarhan, H., Hosseinzadeh, L., Aliabadi, A., Gholamine, B., & Foroumadi, A. (2012). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Journal of Reports in Pharmaceutical Sciences, 1(1), 1-6.
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Methodological & Application
Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry, providing a robust and versatile pathway to the thiazole scaffold.[1] This five-membered aromatic heterocycle, containing sulfur and nitrogen, is a privileged structure in medicinal chemistry and materials science. Thiazole derivatives are integral to a multitude of FDA-approved pharmaceuticals, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]
This document provides an in-depth guide for the synthesis of a specific, highly functionalized building block: diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate . This compound serves as a valuable intermediate for the development of novel chemical entities in drug discovery programs. We will delve into the underlying reaction mechanism, provide a detailed and reproducible experimental protocol, and offer insights into characterization, data interpretation, and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for modern applications.
Mechanism and Rationale: A Stepwise Dissection
The Hantzsch synthesis fundamentally involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[1][6] In this specific application, we react benzothioamide with diethyl 2-chloro-3-oxosuccinate . The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic thiazole ring.
The causality behind the reaction sequence is as follows:
-
Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of the benzothioamide is a potent nucleophile and initiates the reaction by attacking the electrophilic carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate. This forms a key intermediate.[6][7]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate attacks one of the carbonyl carbons of the diester moiety. This step forms the five-membered ring characteristic of the thiazole precursor.[6][7]
-
Dehydration/Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic 1,3-thiazole ring system.[7]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with defined checkpoints and characterization steps to ensure the successful synthesis and purity of the target compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| Benzothioamide | 2227-79-4 | 137.21 | 10.0 | 1.37 g | High purity grade (>98%) |
| Diethyl 2-chloro-3-oxosuccinate | 6825-59-8 | 222.64 | 10.0 | 2.23 g | Store under inert gas |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 50 mL | Anhydrous, 200 proof |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | Saturated aqueous solution |
| Brine | 7647-14-5 | 58.44 | - | - | Saturated aqueous NaCl |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL | ACS Grade for extraction |
| Hexane | 110-54-3 | 86.18 | - | ~300 mL | ACS Grade for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | For drying |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzothioamide (1.37 g, 10.0 mmol) and absolute ethanol (50 mL). Stir until all solids are dissolved.
-
Addition of α-Halocarbonyl: Slowly add diethyl 2-chloro-3-oxosuccinate (2.23 g, 10.0 mmol) to the stirred solution at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring the Reaction: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any HCl formed during the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
Characterization and Expected Results
The purified diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate should be thoroughly characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Physical Appearance | Yellowish oil or low-melting solid |
| Yield | 75-85% (typical for Hantzsch synthesis) |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 321.35 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.3 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.2, 162.0, 160.5, 145.1, 133.5, 130.8, 129.0, 127.5, 118.0, 62.5, 61.8, 14.2, 14.0 |
| MS (ESI+) | m/z: 322.07 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Wet ethanol used. - Degradation of α-halocarbonyl. | - Extend reflux time and continue to monitor by TLC. - Ensure use of absolute/anhydrous ethanol. - Use freshly opened or properly stored diethyl 2-chloro-3-oxosuccinate. |
| Multiple Spots on TLC of Crude Product | - Presence of unreacted starting materials. - Formation of side products. | - This is common. Proceed with careful column chromatography, ensuring good separation between spots. |
| Product is a Dark, Intractable Oil | - Polymerization or side reactions due to excessive heat or prolonged reaction time. | - Reduce heating temperature slightly or shorten the reaction time. - Ensure efficient purification to remove colored impurities. |
| Difficulty in Purification | - Product co-elutes with impurities. | - Adjust the polarity of the eluent system for chromatography (e.g., try dichloromethane/hexane or add a small % of methanol to the EtOAc/hexane mixture). |
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Specific: Diethyl 2-chloro-3-oxosuccinate is an α-halocarbonyl compound. These compounds are often lachrymatory (tear-inducing) and are reactive alkylating agents.[8] Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Thiazole Synthesis (Hantzsch). (2019, January 19). YouTube. Retrieved from [Link]
-
Bekkali, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]
-
Chames, F., et al. (n.d.). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. ResearchGate. Retrieved from [Link]
-
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester. (n.d.). Georganics. Retrieved from [Link]
- Process for preparing thiazole derivatives. (2017). Google Patents.
-
Bekkali, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Retrieved from [Link]
-
Diethyl thiazole-4,5-dicarboxylate. (n.d.). ChemSrc. Retrieved from [Link]
-
Borcea, A. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(3), 704. Available from: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2023). ChemRxiv. Retrieved from [Link]
-
ethyl 2-phenyl-1,3-thiazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]
- Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (1991). Google Patents.
-
Gintauta, S., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(19), 4496. Available from: [Link]
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Application Note and Protocol: Synthesis of Substituted Thiazoles via Reaction of Thiobenzamide with Diethyl 2-chloro-3-oxosuccinate
Abstract
This document provides a detailed protocol for the synthesis of substituted thiazole derivatives through the reaction of thiobenzamide with diethyl 2-chloro-3-oxosuccinate. This reaction proceeds via a mechanism analogous to the well-established Hantzsch thiazole synthesis. Thiazole moieties are of significant interest to researchers in drug discovery and medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3] This guide offers a comprehensive, step-by-step methodology, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, it delves into the underlying reaction mechanism, safety considerations, and potential applications of the resulting thiazole derivatives.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a crucial scaffold in medicinal chemistry.[2][3] Derivatives of thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, is a classic and versatile method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[4][5]
The reaction between thiobenzamide and diethyl 2-chloro-3-oxosuccinate represents a variation of this fundamental transformation. Thiobenzamide serves as the thioamide component, providing the N-C-S fragment, while diethyl 2-chloro-3-oxosuccinate acts as the α-halo-β-ketoester, a reactive electrophile. This reaction provides a direct route to highly functionalized thiazole derivatives, which are valuable intermediates for further synthetic elaboration in drug development programs.
Reaction Mechanism and Scientific Rationale
The reaction is believed to proceed through a multi-step mechanism, as illustrated in the diagram below. The initial step involves a nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Proposed reaction mechanism for the synthesis of substituted thiazoles.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Thiobenzamide | ≥98% | Sigma-Aldrich |
| Diethyl 2-chloro-3-oxosuccinate | ≥95% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Round-bottom flask | 100 mL | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer with hotplate | - | IKA |
| Rotary evaporator | - | Büchi |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Column chromatography supplies | Silica gel (230-400 mesh) | Fisher Scientific |
Safety Precautions
Thiobenzamide: Toxic if swallowed.[6][7][8] Causes skin and eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle in a well-ventilated fume hood.
Diethyl 2-chloro-3-oxosuccinate: Causes severe skin burns and eye damage.[9] May cause respiratory irritation.[9][10] Handle with extreme care in a fume hood, wearing appropriate PPE.
Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Ethanol: Flammable liquid and vapor.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. [6][7][9][10]
Experimental Protocol
The following is a detailed, step-by-step protocol for the reaction:
Caption: Experimental workflow for thiazole synthesis.
1. Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
To this solution, add diethyl 2-chloro-3-oxosuccinate (2.23 g, 10 mmol).
2. Reaction Setup:
-
Add triethylamine (1.4 mL, 10 mmol) to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Place the flask in a heating mantle on a magnetic stirrer hotplate.
3. Reaction Monitoring:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
4. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of distilled water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
The column should be packed with silica gel in hexane.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the purified thiazole derivative.
Expected Results and Data Analysis
The reaction is expected to yield a substituted thiazole. The exact structure of the product will be diethyl 2-(phenyl)thiazole-4,5-dicarboxylate. The yield of the purified product can be calculated after determining its mass. Characterization of the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
| Parameter | Expected Value |
| Product | Diethyl 2-(phenyl)thiazole-4,5-dicarboxylate |
| Appearance | Yellowish oil or low-melting solid |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.35 g/mol |
| Expected Yield | 60-80% |
Applications and Future Directions
The synthesized thiazole derivatives serve as versatile building blocks for the development of novel therapeutic agents.[1] The ester functionalities can be further modified, for example, through hydrolysis to the corresponding diacid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The phenyl group at the 2-position can also be varied by using different thioamides in the initial reaction. The broad range of biological activities associated with thiazoles makes this synthetic protocol highly relevant for researchers in drug discovery and development.[2][3]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Behera, M., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35975-35980. Available at: [Link]
- Jadhav, S. A., & Disouza, J. I. (2023). Systematic Review On Thiazole And Its Applications.
- Kaur, R., et al. (2022).
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Image]. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2014). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][4][6][11]triazolo[4,3-a]pyrimidines. Molecules, 19(11), 18885-18901.
- Szostak, M., et al. (2017). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters, 19(21), 5784-5787.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Pharmascience, 8(2), 257-265.
- Wankhede, S. S., & Pande, V. V. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Advanced Scientific Research, 13(08), 123-128.
- Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-224.
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiobenzamide. PubChem Compound Database. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Al-Mulla, A. (2019). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
- Kumar, S., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Diabetes Reviews, 14(4), 324-343.
- Císařová, I., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 756-768.
- Behera, M., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35975-35980.
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
- Egan, R. S., et al. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(11), 4422-4425.
- Císařová, I., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 756-768.
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
- Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2269-2274.
- El-Gazzar, A. B. A., & Hafez, H. N. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 53(10), 1144-1150.
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Chemsrc. (2025). Diethyl 2-chloro-3-oxosuccinate. Available at: [Link]
-
ResearchGate. (2025). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]
- Li, W., et al. (2021). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Organic Letters, 23(1), 135-140.
-
ResearchGate. (n.d.). A Convenient Method for the Synthesis of Thiobenzamide Derivatives and O-Thiobenzoates by Use of 2-Benzothiazolyl Dithiobenzoate as Effective Thiobenzoylation Reagent. Available at: [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. aaronchem.com [aaronchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Application Note: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate as a Pharmaceutical Intermediate
Abstract
This technical guide details the synthesis, characterization, and downstream application of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate , a privileged scaffold in medicinal chemistry. Beyond its role as a precursor, this intermediate serves as a critical "hub" molecule for accessing fused heterocyclic systems, particularly thiazolo[4,5-d]pyridazines (bioisosteres of phthalazines and quinazolines) and thiazolo-fused imides . This document provides optimized protocols for the Hantzsch synthesis of the core scaffold and its subsequent transformation into bioactive fused ring systems, supported by mechanistic insights and quality control parameters.
Introduction: The "Scaffold Hopping" Hub
In modern drug discovery, the thiazole ring is ubiquitous, appearing in FDA-approved drugs like Dasatinib and Ritonavir. However, the 4,5-dicarboxylate substitution pattern offers a unique strategic advantage: it allows for the rapid construction of fused bicyclic systems.
The diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate intermediate acts as a divergent point. By reacting the vicinal diesters with dinucleophiles (e.g., hydrazine, urea, primary amines), researchers can "hop" from a monocyclic thiazole to fused 5,6-bicyclic systems that mimic the adenosine triphosphate (ATP) binding motif of kinase inhibitors.
Key Applications
-
Kinase Inhibition: Precursor to thiazolo[4,5-d]pyridazines, known inhibitors of EGFR and DHFR.
-
Bioisosterism: Replacement of the benzene ring in phthalimides to improve solubility and metabolic stability.
-
Peptidomimetics: The dicarboxylate core can serve as a constrained amino acid analogue in peptide design.
Core Synthesis Protocol
Objective: Scalable synthesis of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate via Hantzsch Thiazole Synthesis.
Reaction Scheme
The synthesis involves the condensation of thiobenzamide with diethyl 2-chloromalonate . This reaction is favored over the bromomalonate route in large-scale applications due to the higher stability of the chloro-derivative, though it requires slightly more vigorous conditions.
Materials & Reagents[1]
-
Diethyl 2-chloromalonate (1.1 equiv): Handle in a fume hood (lachrymator).
-
Solvent: Absolute Ethanol (EtOH) or DMF (for difficult substrates).
-
Base (Optional): Pyridine or Triethylamine (0.1 equiv) can catalyze the initial nucleophilic attack, though the reaction proceeds thermally.
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (13.7 g, 100 mmol) in absolute ethanol (100 mL).
-
Addition: Add diethyl 2-chloromalonate (21.4 g, 110 mmol) dropwise over 10 minutes at room temperature.
-
Expert Note: A slight exotherm may be observed. The solution typically turns from yellow to orange.
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting thiobenzamide (
) should disappear, and a highly fluorescent (UV 254/365 nm) product spot ( ) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.
-
Option B (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with saturated
(2 x 50 mL) to remove HCl generated, then brine. Dry over .[1][3][4]
-
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Yield: Typical yields range from 75–85%.[5] Appearance: White to pale yellow needles.
Downstream Application: Synthesis of Fused Thiazolo[4,5-d]pyridazines
Rationale: This transformation converts the diester into a pyridazine-dione ring, creating a bicyclic scaffold highly relevant for anticancer research (DHFR inhibition).
Protocol
-
Hydrazinolysis: Dissolve diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (10 mmol) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 50 mmol, 5.0 equiv) cautiously.
-
Safety: Hydrazine is toxic and potentially carcinogenic. Use double-gloving and a fume hood.
-
-
Reflux: Heat to reflux for 4 hours. The reaction initially forms the dihydrazide intermediate, which may precipitate. Continued heating drives the cyclization to the pyridazine-dione (or requires a secondary step with acid depending on exact conditions; for the dione, refluxing in hydrazine often yields the cyclic hydrazide directly or the intermediate dihydrazide which is then cyclized).
-
Refined Method: To ensure cyclization to the 4,7-dione , isolate the intermediate dihydrazide (formed after 2h reflux), then heat in acetic acid or high-boiling solvent (e.g., diphenyl ether) if thermal cyclization in ethanol is incomplete.
-
-
Isolation: Cool the mixture. The product (or intermediate) usually precipitates as a white/yellow solid. Filter and wash with water.[1]
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before proceeding to complex synthesis, validate using the following parameters.
NMR Validation (Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate)
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Value |
| 1H | 1.35 - 1.45 | Triplet (6H) | Confirms presence of esters | |
| 1H | 4.35 - 4.45 | Quartet (4H) | Confirms diester integrity | |
| 1H | 7.40 - 7.55 | Multiplet (3H) | Ar-H (meta/para) | Phenyl group retention |
| 1H | 7.95 - 8.05 | Multiplet (2H) | Ar-H (ortho) | Phenyl group retention |
| 13C | ~160.0, 162.0 | Singlets | C=O (Carbonyls) | Distinct ester carbonyls |
Troubleshooting Guide
-
Problem: Low yield in Step 2 (Synthesis).
-
Cause: Hydrolysis of chloromalonate due to wet solvent.
-
Solution: Use anhydrous ethanol and store chloromalonate under inert gas.
-
-
Problem: Incomplete cyclization in Step 3.
-
Cause: Formation of the acyclic dihydrazide instead of the fused ring.
-
Solution: Isolate the solid and reflux in glacial acetic acid for 2 hours to force dehydration and ring closure.
-
Workflow Visualization
The following diagram illustrates the synthesis pathway and the decision tree for downstream applications.
Figure 1: Synthesis and Divergent Application of Thiazole-4,5-dicarboxylates. The "Hub" intermediate allows access to both pyridazine bioisosteres and dicarboxylic acid derivatives.
References
- Hantzsch Thiazole Synthesis Review: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Relevance: Foundational mechanism for the condensation of thioamides and -halo carbonyls.
-
Thiazolo[4,5-d]pyridazines as DHFR Inhibitors
-
Synthesis of Thiazolo-Fused Systems
-
General Reactivity of Malonates
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts. Properties and X-ray crystal structure analysis of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate to dicarboxylic acid
Application Note: AN-THZ-045 High-Fidelity Hydrolysis of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
Executive Summary
This application note details the optimized protocol for the saponification (base-catalyzed hydrolysis) of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate to its corresponding dicarboxylic acid. The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antifungal agents.[1]
While ester hydrolysis is a fundamental transformation, the specific electronic properties of the thiazole ring—specifically the electron-withdrawing nature of the C=N bond—can influence reactivity and stability.[1] This guide addresses solubility challenges, stoichiometric control to prevent partial hydrolysis, and pH management to avoid decarboxylation during workup.
Reaction Mechanism & Logic
The Chemical Transformation
The objective is the cleavage of two ethyl ester bonds at the C4 and C5 positions.[1] Unlike simple aliphatic esters, the C4 and C5 positions on the thiazole ring are electronically distinct.[1] The C5 position is typically more electron-deficient due to conjugation with the ring sulfur and nitrogen, potentially making it more susceptible to nucleophilic attack, though steric hindrance often dictates the reaction kinetics.[1]
Reaction Scheme:
Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Base Equivalents | 2.5 – 3.0 eq | Stoichiometric excess is required to neutralize both ester groups and drive the equilibrium forward.[1] Insufficient base yields the mono-ester.[1] |
| Solvent System | EtOH : H₂O (2:1) | The lipophilic starting material requires organic solvent for dissolution, while the hydroxide base requires water.[1] A biphasic system slows kinetics; a homogenous mix is critical.[1] |
| Temperature | Reflux (78-80°C) | Room temperature hydrolysis is often too slow for the sterically crowded C4/C5 diester system.[1] |
| Workup pH | pH 1.5 – 2.0 | The pKa of thiazole carboxylic acids is typically 2.5–3.[1]5. Acidification below pH 2 ensures full protonation and precipitation.[1] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and purification, highlighting decision nodes for troubleshooting.
Figure 1: Step-by-step workflow for the saponification and isolation of the target diacid.
Detailed Protocol
Materials
-
Substrate: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (1.0 eq).
-
Base: Sodium Hydroxide (NaOH), 2M aqueous solution.
-
Solvent: Ethanol (Absolute or 95%).[1]
-
Acid: Hydrochloric Acid (HCl), 12M (Concentrated) and 1M.
Procedure
Step 1: Solubilization
-
Charge a round-bottom flask (RBF) with diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (e.g., 3.05 g, 10 mmol).
-
Add Ethanol (30 mL).
-
Stir gently and warm to 40-50°C until the solid is completely dissolved. Note: Starting with a heterogeneous slurry can lead to clumping and slow reactions.[1]
Step 2: Saponification
-
Add 2M NaOH (15 mL, 30 mmol, 3.0 eq) to the stirring solution.
-
Heat the mixture to reflux (approx. 80°C oil bath temperature).
-
Maintain reflux for 4–6 hours.
Step 3: Workup & Isolation [2]
-
Remove the flask from heat and allow it to cool to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the Ethanol. Caution: Do not distill to complete dryness; leave a concentrated aqueous slurry.
-
Dilute the residue with water (20 mL) to ensure all carboxylate salts are dissolved.
-
Critical Step: Place the beaker in an ice bath (0–5°C).
-
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation and maturation of the crystal lattice.
Step 4: Purification
-
Wash the filter cake with ice-cold water (2 x 10 mL) to remove excess NaCl and mineral acid. Do not use warm water, as the dicarboxylic acid has partial water solubility.[1]
-
Dry the solid in a vacuum oven at 50°C overnight, preferably over P₂O₅ or silica desiccant.
Expected Results
-
Appearance: White to off-white crystalline solid.[1]
-
Yield: Typical yields range from 85% to 95%.[1]
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1] A broad singlet at 13.0–14.0 ppm indicates the carboxylic acid protons.[1]
-
Solubility: Soluble in DMSO, DMF, and aqueous base (NaHCO₃); sparingly soluble in water; insoluble in non-polar organics.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric hindrance or insufficient base.[1] | Increase base to 4.0 eq and extend reflux time to 12h. Ensure ethanol concentration is high enough to solubilize the starting material.[1] |
| Low Yield (Precipitation) | Product slightly soluble in water.[1] | Saturate the aqueous phase with NaCl (salting out) before extraction with Ethyl Acetate if filtration yield is low.[1] |
| Decarboxylation | Acidification too hot or too strong.[1] | Thiazole-4,5-dicarboxylic acids can decarboxylate to the mono-acid if heated in acidic media.[1] Always acidify at 0°C and avoid boiling the acidic solution. |
| Oiling Out | Impurities or intermediate esters.[1] | If the product oils out upon acidification, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1] Recrystallize from Acetone/Water.[1] |
References
-
Thiazole Synthesis & Reactivity
-
General Saponification Protocols
-
Product Data (2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid)
-
Advanced Hydrolysis Techniques
Sources
Application Notes and Protocols for the Synthesis of Thiazole-Based Fluorophores from Dicarboxylate Precursors
Introduction
Thiazole-based fluorophores represent a pivotal class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and bio-imaging. Their rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, such as high quantum yields, large Stokes shifts, and environmental sensitivity. The synthesis of these valuable molecular tools from readily available dicarboxylate precursors offers a versatile and efficient approach to novel fluorophore development. This guide provides a detailed exploration of the synthesis of thiazole-based fluorophores, with a focus on practical, field-tested protocols and the underlying chemical principles.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This classical method involves the condensation of a thioamide with an α-haloketone. However, modern adaptations have expanded its scope, allowing for the use of dicarboxylate derivatives as versatile starting materials.
Mechanism and Rationale
The reaction typically proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. The use of dicarboxylate precursors, such as β-ketoesters or their derivatives, provides a convenient handle for introducing functionality at the C2 and C4 positions of the resulting thiazole ring. This strategic placement of substituents is crucial for tuning the photophysical properties of the fluorophore.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Thiazole Fluorophore via Hantzsch Condensation
This protocol details the synthesis of a model thiazole fluorophore from a dicarboxylate precursor, ethyl 2-cyano-3-oxobutanoate, and a thioamide.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Thioacetamide
-
Ethanol (absolute)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol (20 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the reaction mixture. The triethylamine acts as a base to facilitate the initial condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, fluorescent spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess triethylamine.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties (absorption and emission spectra, quantum yield) should be determined using UV-Vis and fluorescence spectroscopy.
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful synthesis. The following diagram outlines the key steps in the synthesis and purification of a thiazole-based fluorophore.
Caption: Workflow for the synthesis of a thiazole-based fluorophore.
Data Summary and Comparison
The choice of substituents on the dicarboxylate precursor can significantly impact the photophysical properties of the resulting thiazole fluorophore. The following table provides a comparative overview of representative examples.
| Dicarboxylate Precursor | Thioamide | Major Product | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Diethyl 2-acetylmalonate | Thiobenzamide | Ethyl 2-phenyl-4-methylthiazole-5-carboxylate | 320 | 410 | 0.25 |
| Ethyl 2-cyano-3-oxobutanoate | Thioacetamide | Ethyl 4-methyl-2-cyanomethylthiazole-5-carboxylate | 345 | 450 | 0.40 |
| Dimethyl acetylenedicarboxylate | Thiourea | Dimethyl 2-aminothiazole-4,5-dicarboxylate | 360 | 480 | 0.65 |
Note: Photophysical properties can be highly solvent-dependent. The values presented here are representative and may vary with the experimental conditions.
Advanced Strategies and Considerations
Microwave-Assisted Synthesis
To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The use of microwave irradiation can often reduce reaction times from hours to minutes.
Solid-Phase Synthesis
For the generation of thiazole libraries for high-throughput screening, solid-phase synthesis offers significant advantages. By anchoring the dicarboxylate precursor to a solid support, purification can be simplified to a series of washing steps, enabling parallel synthesis of a large number of compounds.
Mechanism of a Key Synthetic Step
The following diagram illustrates the cyclization step in the Hantzsch thiazole synthesis.
Caption: Cyclization and dehydration step in thiazole formation.
Troubleshooting and Expert Recommendations
-
Low Yields: Incomplete reaction is a common issue. Ensure all reagents are pure and dry. Consider increasing the reaction time or temperature. For sluggish reactions, the addition of a catalytic amount of a Lewis acid may be beneficial.
-
Purification Challenges: The polarity of the synthesized thiazole can vary significantly based on the substituents. A systematic approach to TLC with a range of solvent systems is recommended to identify the optimal conditions for column chromatography.
-
Fluorescence Quenching: The presence of certain functional groups, such as nitro groups, can quench fluorescence. Careful consideration of the electronic properties of the substituents is crucial for designing highly fluorescent probes.
Conclusion
The synthesis of thiazole-based fluorophores from dicarboxylate precursors is a robust and adaptable methodology. By understanding the underlying principles of the Hantzsch synthesis and its modern variations, researchers can access a rich chemical space of fluorescent molecules with tunable properties. The protocols and insights provided in this guide serve as a foundation for the development of novel probes for a wide array of applications in research and drug development.
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Turchi, I. J. The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons, 1979 . [Link]
-
Kappe, C. O. Microwave-Assisted Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43 (46), 6250–6284. [Link]
-
Scott, P. J. H. Linker Strategies in Solid-Phase Organic Synthesis. 2009 . [Link]
Application Note: Chemoselective Reduction of Thiazole Dicarboxylates
This Application Note provides a rigorous, field-validated protocol for the reduction of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate to (2-phenyl-1,3-thiazole-4,5-diyl)dimethanol. This transformation is a critical step in the synthesis of pyridoxine analogues, antitumor agents, and macrocyclic scaffolds where the thiazole ring serves as a bioisostere.
Abstract & Strategic Rationale
The reduction of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate presents a specific chemoselective challenge: reducing two ester moieties to primary alcohols without compromising the integrity of the thiazole ring (susceptible to ring-opening under vigorous forcing conditions) or over-reducing the aromatic phenyl substituent.
While catalytic hydrogenation is often preferred for industrial scale, the sulfur atom in the thiazole ring acts as a catalyst poison, rendering Pd/C or PtO₂ methods ineffective. Therefore, stoichiometric hydride reduction using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is the gold standard for laboratory-scale synthesis. This protocol optimizes the stoichiometry and thermal profile to ensure complete conversion while preventing the formation of semi-reduced aldehyde intermediates.
Reaction Mechanism & Chemical Logic
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The high lattice energy of the thiazole diester requires a solvent that balances solubility with Lewis basicity to stabilize the aluminum intermediates.
-
Activation: The carbonyl oxygen coordinates to the aluminum species, increasing electrophilicity.
-
Hydride Transfer: The nucleophilic hydride (
) attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate. -
Elimination: The ethoxide group is eliminated, generating a transient aldehyde.
-
Second Reduction: A second hydride rapidly reduces the aldehyde to the alkoxide.
-
Hydrolysis: Acidic workup liberates the free diol.
Stoichiometry: Theoretically, 0.5 molar equivalents of LiAlH₄ (which delivers 4 hydrides) are required per ester group. For a diester, 1.0 equivalent is the theoretical minimum. However, to account for adventitious moisture and kinetic barriers, this protocol utilizes 2.2 equivalents of LiAlH₄.
Experimental Workflow
Materials & Equipment
-
Substrate: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (Recrystallized, dry).
-
Reagent: LiAlH₄ (2.4 M solution in THF or 95% powder). Note: Solutions are safer and easier to titrate.
-
Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS).
-
Quench Reagents: Water, 15% NaOH, MgSO₄.
-
Apparatus: 3-neck Round Bottom Flask (RBF), reflux condenser, N₂ balloon/manifold, addition funnel.
Protocol Steps
Step 1: Inert System Setup Flame-dry a 3-neck RBF equipped with a magnetic stir bar and reflux condenser under a stream of nitrogen. Cool to room temperature.
Step 2: Reagent Preparation
-
Charge the flask with LiAlH₄ (2.2 equiv).
-
Add anhydrous THF to achieve a concentration of ~0.5 M relative to LiAlH₄.
-
Cool the suspension/solution to 0 °C using an ice/water bath.
Step 3: Substrate Addition (Controlled)
-
Dissolve the thiazole diester (1.0 equiv) in a minimum volume of anhydrous THF.
-
Crucial: Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reasoning: Adding ester to hydride (inverse addition) ensures an excess of reducing agent at all times, preventing the accumulation of aldehyde intermediates or Claisen-type condensations.
-
Step 4: Reaction Propagation
-
Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).
-
Stir at RT for 1 hour.
-
Heat to Reflux (66 °C) for 2–4 hours.
-
Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexanes). The starting diester (
) should disappear, and a polar spot ( ) should appear.
-
Step 5: The "Fieser" Quench (Critical for Filtration) Cool the mixture to 0 °C. For every x grams of LiAlH₄ used, add sequentially:
-
x mL of Water (Very slow dropwise – Exothermic!).
-
x mL of 15% (w/v) NaOH solution.
-
3x mL of Water.
-
Result: This specific ratio precipitates aluminum salts as a granular white solid (
), which is easily filtered, unlike the gelatinous mess formed by random acid quenching.
Step 6: Workup & Isolation
-
Warm the mixture to RT and stir for 15 minutes until the precipitate is white and granular.
-
Add anhydrous MgSO₄ directly to the suspension to dry the organic phase.
-
Filter through a pad of Celite® to remove aluminum salts. Wash the pad with hot THF (the diol may have low solubility in cold ether).
-
Concentrate the filtrate in vacuo.
Purification
The crude product is often pure enough for subsequent steps. If purification is required:
-
Recrystallization: Ethanol or EtOAc/Hexanes.
-
Flash Chromatography: Elute with 5% -> 10% Methanol in Dichloromethane (DCM). The diol is significantly more polar than the diester.
Visualized Workflow (DOT Diagram)
Caption: Step-by-step experimental workflow for the LiAlH₄ reduction of thiazole dicarboxylates.
Characterization & Data
| Parameter | Starting Material (Diester) | Product (Diol) | Notes |
| Appearance | Yellowish crystalline solid | White/Off-white solid | Diol is more crystalline/polar. |
| 1H NMR (DMSO-d6) | Ethyl signals disappear; new methylene signals appear. | ||
| OH Signal | None | Exchangeable with | |
| Aromatic Region | Phenyl ring remains intact. | ||
| Solubility | Soluble in DCM, EtOAc, CHCl₃ | Soluble in DMSO, MeOH, THF | Diol has poor solubility in non-polar solvents. |
Troubleshooting Table:
| Issue | Diagnosis | Solution |
| Incomplete Reduction | Presence of aldehyde (CHO) peak in NMR (~10 ppm) or intermediate spot on TLC. | Increase reflux time; ensure LiAlH₄ quality (titrate if old). |
| Low Yield / Emulsion | Aluminum salts formed a gel during quench. | Use the Fieser method strictly. Do not use dilute acid for quenching. |
| Product Loss | Product trapped in aluminum salts. | Wash the Celite pad thoroughly with hot THF or Methanol. |
Safety & Hazards
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water and protic solvents to release flammable hydrogen gas. Handle only in a fume hood. Keep a Class D fire extinguisher nearby.
-
Thiazoles: Many thiazole derivatives are biologically active. Handle with gloves and avoid inhalation of dust.
-
THF: Peroxide former. Ensure solvent is peroxide-free before heating to reflux.
References
-
General LiAlH4 Reduction of Esters
- Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions1951, 6, 469.
-
Source:
-
Fieser Workup Protocol
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
-
Source:
-
Synthesis of Hydroxymethyl Thiazoles (Analogous Chemistry)
- Dondoni, A., et al. "Thiazole-Based Synthesis of Formyl C-Glycosides." The Journal of Organic Chemistry1994, 59(21), 6404–6412.
-
Source:
-
Thiazole Ring Stability
- Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry1984, 6, 235-331.
-
Source:
Application Note: Selective Mono-Hydrolysis of Thiazole Diesters
Introduction and Scientific Rationale
Thiazole scaffolds are ubiquitous in medicinal chemistry and drug development, forming the core pharmacophore of numerous therapeutics, including antineoplastic agents like dasatinib and tiazofurin[1]. During the synthesis of complex thiazole-containing APIs, researchers frequently rely on thiazole dicarboxylates (e.g., diethyl thiazole-2,4-dicarboxylate or diethyl thiazole-2,5-dicarboxylate) as versatile building blocks[2]. A critical synthetic hurdle in utilizing these building blocks is the selective mono-hydrolysis of one ester group while leaving the other intact for downstream coupling.
Mechanistic Causality: The Electrophilicity of the C2 Position
In a thiazole-2,4-dicarboxylate system, the two ester groups exist in drastically different electronic environments. The C2 position is flanked by both a nitrogen atom and a sulfur atom. The strong electron-withdrawing inductive effect (-I) of the adjacent
Why Lithium Hydroxide (LiOH)?
While Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be used, they often result in poor selectivity and unwanted di-hydrolysis. LiOH is the optimal choice due to the "complex-induced proximity effect." The hard lithium cation (
Experimental Workflow and Logic
The following diagram illustrates the critical decision nodes and workflow for achieving >99% regioselectivity during the saponification process.
Fig 1: Workflow for the selective mono-hydrolysis of thiazole-2,4-diesters.
Quantitative Data: Optimization of Hydrolysis Conditions
To validate the experimental choices, the table below summarizes the optimization of reaction conditions. The data demonstrates that strict temperature control and the use of LiOH are non-negotiable parameters for maximizing the C2:C4 selectivity ratio.
| Entry | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (C2 : C4) |
| 1 | NaOH (1.1) | EtOH / H₂O (4:1) | 25 | 2 | >99 | 82 : 18 |
| 2 | KOH (1.1) | MeOH / H₂O (4:1) | 25 | 1.5 | >99 | 75 : 25 |
| 3 | LiOH·H₂O (1.05) | THF / H₂O (4:1) | 25 | 3 | 98 | 92 : 8 |
| 4 | LiOH·H₂O (1.05) | THF / H₂O (4:1) | 0 to 25 | 4 | >98 | >99 : 1 |
Note: Use of MeOH or EtOH in Entries 1 and 2 can lead to trace transesterification side-products if the starting material is a diethyl ester. THF/H₂O completely eliminates this risk.
Detailed Experimental Protocol
Materials and Reagents
-
Substrate: Diethyl thiazole-2,4-dicarboxylate (CAS: 133045-02-8)
-
Base: Lithium hydroxide monohydrate (LiOH·H₂O, Reagent Grade)
-
Solvents: Tetrahydrofuran (THF, HPLC Grade), Deionized Water, Ethyl Acetate (EtOAc)
-
Acid: 1M Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve diethyl thiazole-2,4-dicarboxylate (10.0 mmol, 2.29 g) in 40 mL of THF. Add 10 mL of deionized water to create a 4:1 THF/H₂O solvent mixture.
-
Temperature Equilibration: Submerge the flask in an ice-water bath. Allow the mixture to stir vigorously for 10 minutes until the internal temperature reaches exactly 0 °C.
-
Base Preparation & Addition: In a separate vial, dissolve LiOH·H₂O (10.5 mmol, 440 mg) in 5 mL of deionized water. Add this basic solution dropwise to the reaction flask over 15–20 minutes using an addition funnel.
-
Causality Note: Dropwise addition prevents local concentration spikes of hydroxide, which would otherwise overcome the activation energy barrier for C4 hydrolysis, leading to the di-acid byproduct.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Continue stirring for an additional 2 to 3 hours[4].
-
Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 6:4). The starting diester (
~0.6) should disappear, replaced by a baseline spot corresponding to the highly polar lithium salt of the mono-acid. -
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath temp < 35 °C) to selectively remove the volatile THF.
-
Acidification (Critical Step): Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3.0 – 4.0.
-
Causality Note: Over-acidification (pH < 1) combined with residual heat can cause premature decarboxylation of the sensitive C2-carboxylic acid[5]. Maintaining pH 3-4 ensures the acid is protonated for extraction without degrading the thiazole core.
-
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-(ethoxycarbonyl)thiazole-2-carboxylic acid as an off-white solid.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, do not add more base immediately. Instead, ensure the biphasic mixture is stirring at a high RPM (e.g., >600 RPM). Poor mixing is the primary cause of stalled biphasic saponifications.
-
Decarboxylation during Storage: Thiazole-2-carboxylic acids are prone to spontaneous decarboxylation if left in acidic environments or exposed to high heat. Store the isolated product at -20 °C under an inert argon atmosphere if it is not being used immediately for downstream amide coupling.
-
Handling Steric Hindrance: If utilizing a substrate with a bulky protecting group at the C4 position, the reaction time at room temperature may need to be extended to 6 hours. However, the selectivity for the C2 position will remain near absolute due to the steric shielding of the C4 ester.
References
-
Title: Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity Source: PubMed Central (PMC) URL: [Link]
- Title: US Patent 5,234,946A - Substituted alkylamine derivatives Source: Google Patents URL
- Title: WO2015110935A1 - Bifunctional cytotoxic agents Source: Google Patents URL
-
Title: Thiazole Source: Wikipedia URL: [Link]
Sources
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5234946A - Substituted alkylamine derivatives - Google Patents [patents.google.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. WO2015110935A1 - Bifunctional cytotoxic agents - Google Patents [patents.google.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Application Note: Advanced Methodologies for the Regioselective Functionalization of C4 and C5 Positions in 2-Phenylthiazole Scaffolds
Executive Summary & Rationale
The 2-phenylthiazole core is a privileged pharmacophore widely utilized in drug discovery due to its ability to modulate physicochemical properties and engage in critical hydrogen bonding within kinase hinge regions and other biological targets. While the synthesis of mono-substituted thiazoles is well-documented, late-stage C–H functionalization offers a highly efficient, atom-economical route to generate densely functionalized libraries without relying on pre-functionalized starting materials.
This application note provides a comprehensive, self-validating guide to the divergent, regioselective arylation of the C4 and C5 positions of 2-phenylthiazole. By manipulating the catalytic system and reaction environment, researchers can override the inherent electronic biases of the thiazole ring to achieve precise spatial functionalization.
Mechanistic Foundations of Regioselectivity
Understanding the causality behind catalyst and reagent selection is critical for troubleshooting and optimizing these reactions. In unactivated 2-phenylthiazole, the C2 position is blocked by the phenyl ring, leaving the C4 and C5 positions available for activation.
-
The C5-Functionalization Bias (CMD Pathway): The inherent reactivity gradient for C–H activation in thiazoles strongly favors the C5 position[1]. This transformation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The transition state is stabilized by the adjacent sulfur atom, rendering the C5 proton relatively acidic and highly accessible to palladium(II) carboxylate complexes.
-
Overcoming the C4-Deactivation (Heck-Type Pathway): The C4 position is electronically deactivated and sterically shielded, making it completely unreactive under standard CMD conditions[2]. To force C4-functionalization, the reaction mechanism must be fundamentally altered. By utilizing arylboronic acids in the presence of a strong oxidant (TEMPO) and a rigid bidentate ligand (1,10-phenanthroline), the pathway shifts to a Heck-like insertion. This overrides the C5 bias, allowing for direct C4-arylation[2]. Alternatively, an N-oxide activation strategy can be employed to temporarily alter the electronic landscape, though this requires a subsequent deoxygenation step[3].
Logical Workflow of Divergent Functionalization
Divergent Pd-catalyzed pathways for C4 and C5 functionalization of 2-phenylthiazole.
Quantitative Data & Reagent Selection
To facilitate rapid experimental design, the critical parameters for both functionalization pathways are summarized below. The divergence in additives and coupling partners is the primary driver of regioselectivity.
| Reaction Parameter | C5-Functionalization (CMD Pathway) | C4-Functionalization (Heck-Type Pathway) |
| Preferred Aryl Source | Aryl bromides / Aryl iodides | Arylboronic acids |
| Catalyst System | Pd(OAc)₂ (1–5 mol%) | Pd(OAc)₂ (10 mol%) + 1,10-Phenanthroline |
| Crucial Additives | KOAc or K₂CO₃ (Base & CMD promoter) | TEMPO (Oxidant), LiBF₄ (Lewis acid) |
| Solvent & Temperature | DMA or Toluene, 100–150 °C | DMA, 100 °C (under air) |
| Regioselectivity | >95% C5-isomer | >90% C4-isomer |
| Typical Yields | 75% – 95% | 50% – 83% |
Detailed Experimental Protocols
Protocol A: Direct Palladium-Catalyzed C5-Arylation
Objective: Regioselective arylation at the C5 position utilizing a CMD mechanism.
Materials:
-
2-Phenylthiazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Potassium acetate (KOAc) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylthiazole, aryl bromide, Pd(OAc)₂, and KOAc.
-
Causality: KOAc is strictly required; it acts not only as a base to neutralize the generated HBr but as a bidentate ligand that coordinates to palladium, facilitating the critical six-membered transition state required for the CMD C–H cleavage[1].
-
-
Degassing: Add anhydrous DMA. Seal the tube with a rubber septum and purge the solution with dry Argon for 10 minutes.
-
Reaction: Replace the septum with a Teflon screw cap. Heat the reaction mixture in an oil bath at 150 °C for 12 hours.
-
Causality: The high temperature is necessary to overcome the activation energy barrier of the C–H bond cleavage step.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL) to remove DMA and inorganic salts. Extract the aqueous layer with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System (IPQC & Verification):
-
In-Process: TLC will show a new, highly UV-active spot typically running slightly lower than the aryl bromide.
-
NMR Validation: In the ¹H NMR (CDCl₃) spectrum, confirm the disappearance of the C5-H proton (which typically resonates around δ 7.3–7.5 ppm in the parent scaffold). The diagnostic C4-H proton will remain as a sharp singlet at δ 7.8–8.0 ppm.
Protocol B: Regioselective C4-Arylation via Heck-Type Insertion
Objective: Overriding inherent reactivity to achieve C4-arylation using Itami's modified conditions[2].
Materials:
-
2-Phenylthiazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.10 mmol, 10 mol%)
-
1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
TEMPO (2.0 mmol, 2.0 equiv)
-
LiBF₄ (1.0 mmol, 1.0 equiv)
-
DMA (4.0 mL)
Step-by-Step Methodology:
-
Preparation: To an open reaction vial, add 2-phenylthiazole, arylboronic acid, Pd(OAc)₂, 1,10-phenanthroline, TEMPO, and LiBF₄.
-
Causality: 1,10-phenanthroline is a rigid, bidentate nitrogen ligand that prevents palladium aggregation and forces the metal into an electrophilic state conducive to a Heck-type insertion rather than CMD[2]. TEMPO serves as the terminal oxidant to regenerate Pd(II) from Pd(0) without over-oxidizing the thiazole sulfur. LiBF₄ acts as a Lewis acidic additive that abstracts acetate ligands, further enhancing the electrophilicity of the palladium center.
-
-
Solvent Addition: Add DMA. Unlike Protocol A, do not strictly degas the solvent, as ambient oxygen can assist TEMPO in the re-oxidation cycle.
-
Reaction: Seal the vial and heat at 100 °C for 24 hours.
-
Causality: Lower temperatures (100 °C vs 150 °C) are used here to prevent the thermal degradation of TEMPO and to suppress background CMD pathways that could lead to C5-arylation mixtures.
-
-
Workup: Cool the mixture, dilute with CH₂Cl₂ (20 mL), and filter through a short pad of Celite to remove palladium black and insoluble salts. Wash the filtrate with brine (3 × 15 mL), dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/CH₂Cl₂ gradient).
Self-Validating System (IPQC & Verification):
-
In-Process: The reaction mixture will initially appear dark red (due to the Pd-phenanthroline complex). A premature shift to a black suspension indicates catalyst death (Pd black formation), signaling that the reaction should be analyzed via LC-MS immediately.
-
NMR Validation: In the ¹H NMR (CDCl₃) spectrum, confirm the disappearance of the C4-H proton (δ 7.8–8.0 ppm). The diagnostic C5-H proton will remain as a sharp singlet at δ 7.3–7.5 ppm. For absolute structural confirmation, 2D HMBC NMR must be utilized; the C5-H proton will show a strong ³J correlation to the newly formed C4-aryl quaternary carbon.
References
- Synthesis of fully arylated (hetero)arenes. Semantic Scholar.
- THESE DE DOCTORAT DE - Theses.fr. Theses.fr.
- Synthesis of fully arylated (hetero)arenes - Chemical Communications. RSC Publishing.
Sources
Troubleshooting & Optimization
Technical Support Center: Hantzsch Thiazole Synthesis Optimization
Topic: Improving Yield for Dicarboxylate Substrates Ticket ID: HTS-OPT-2026 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are experiencing suboptimal yields in the Hantzsch condensation of
For dicarboxylates, the standard "boil in ethanol" protocol often fails due to three specific failure modes:
-
Competitive Hydrolysis: Ester groups degrade under the generation of HBr/HCl byproduct.
-
The Dehydration Bottleneck: Electron-withdrawing ester groups destabilize the hydroxy-dihydrothiazole intermediate, preventing final aromatization.
-
Solubility Mismatch: Dicarboxylates are often lipophilic, while the Hantzsch intermediate is polar/ionic, leading to phase separation and incomplete conversion.
This guide provides a root-cause analysis and validated protocols to recover yield.
Module 1: Critical Reagent Control (The Input)
Q: My -halo dicarboxylate starting material darkens rapidly. Is this affecting my yield?
A: Yes.
Protocol: The In Situ Stabilization Strategy
Do not isolate the
-
Start with the parent dicarboxylate (e.g., diethyl 1,3-acetonedicarboxylate).
-
Brominate using N-Bromosuccinimide (NBS) and
-toluenesulfonic acid ( -TsOH) in acetonitrile or ethanol. -
Add the Thioamide immediately once the bromination is complete (monitored by TLC).
-
Why: This minimizes the time the reactive
-halo species exists in a free state, channeling it directly into the Hantzsch cycle [1].
-
Q: What is the correct stoichiometry for bis-thiazole synthesis?
A: 1.0 : 2.2 (Dicarboxylate : Thioamide). If you are synthesizing a bis-thiazole (two thiazole rings on a linker), a slight excess (10%) of thioamide is required to drive the reaction to completion. However, do not exceed 2.5 equivalents , as excess thioamide forms difficult-to-remove complexes with the product.
Module 2: Reaction Environment (The Process)
Q: I see the intermediate on TLC, but it won't convert to the product. Why?
A: You are stuck at the "Dehydration Bottleneck." The Hantzsch mechanism proceeds via a hydroxy-dihydrothiazole intermediate. For dicarboxylates, the electron-withdrawing ester groups reduce the electron density required to expel the water molecule and aromatize the ring.
Visualizing the Bottleneck The following diagram illustrates where the reaction stalls and how to force it forward.
Caption: The Hantzsch pathway. Dicarboxylate substrates often stall at the yellow node (Intermediate) due to electronic deactivation. High energy input is required to cross the red dehydration barrier.
Q: Refluxing in ethanol takes 24 hours. Can I speed this up?
A: Switch to Microwave Irradiation (MW). For dicarboxylates, prolonged heating promotes ester hydrolysis (acidic byproduct + heat + trace water = acid hydrolysis). Microwave synthesis is superior because it provides rapid, uniform heating that overcomes the activation energy for dehydration before hydrolysis can compete.
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Assisted [2, 3] |
| Solvent | Ethanol (Abs.) | Ethanol or Solvent-Free |
| Time | 12 - 24 Hours | 10 - 20 Minutes |
| Yield | 45 - 60% | 85 - 95% |
| Purity | Requires Column Chrom. | Often Filtration Only |
| Risk | High (Ester Hydrolysis) | Low (Fast Kinetics) |
Microwave Protocol:
-
Combine reactants in a microwave vial.
-
Add minimal Ethanol (or run neat if liquid).
-
Irradiate at 100–120°C for 10–15 minutes .
-
Note: If using a sealed vessel, ensure headspace for pressure generated by HBr/HCl evolution.
Module 3: Isolation & Workup (The Output)
Q: My product is an oil or stuck in the aqueous layer. How do I isolate it?
A: The "pH Trap" is the most common failure mode in isolation. Thiazoles are basic. The reaction generates HBr or HCl. Therefore, your product exists as a pyridinium-like salt (water-soluble) at the end of the reaction.
Troubleshooting Workflow:
Caption: Decision tree for isolating thiazole dicarboxylates. Neutralization (Yellow Node) is critical to break the salt form and precipitate the lipophilic free base.
Correct Workup Protocol:
-
Cool reaction mixture to 0°C.
-
Slowly add 10% aqueous
or concentrated with stirring. -
Monitor pH. You must reach pH 8–9 to ensure the thiazole nitrogen is deprotonated.
-
The dicarboxylate product (now non-polar) will precipitate as a solid or oil out.
-
If Oil: Extract with Ethyl Acetate, dry over
, and evaporate. -
If Solid: Filter and wash with water (to remove inorganic salts) followed by cold ethanol .
Module 4: Advanced Troubleshooting
Q: I am getting "2-imino-2,3-dihydrothiazole" isomers. How do I stop this?
A: This is a Regioselectivity Issue caused by Acidity. Under highly acidic conditions (excess HBr trapped in the flask), the reaction can favor the formation of the imino isomer rather than the amino thiazole [4].
-
Fix: Add a stoichiometric amount of Sodium Acetate (NaOAc) to the reaction mixture. This acts as a buffer, scavenging the strong acid (HBr) without quenching the reaction, maintaining the neutral pH required for the correct tautomeric cyclization.
Q: My dicarboxylate ester groups are hydrolyzing to acids.
A: Switch solvent to DMF or use "Solvent-Free" conditions. Ethanol/Water mixtures at reflux are hydrolytic.
-
Alternative: Run the reaction in DMF at 80°C. The product can be precipitated by pouring the DMF mixture into crushed ice/water [5].
-
Green Alternative: Grind the thioamide and
-haloketone in a mortar and pestle (Mechanochemistry) without solvent, then gently heat. This eliminates the hydrolytic medium entirely.
References
-
Potewar, T. M., et al. (2022). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." PMC. Available at: [Link]
-
Nayak, S., et al. (2022). "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry. Available at: [Link]
-
Saeedi, M., et al. (2011). "Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Molecules. Available at: [Link][1]
-
Bramley, S. E., et al. (1987).[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][1][2]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of phenylthiazole esters in ethanol
Case ID: SOL-PTE-001 Subject: Troubleshooting Low Solubility of Phenylthiazole Esters in Ethanol Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are likely encountering solubility issues because phenylthiazole esters possess a rigid, planar aromatic core (high crystal lattice energy) and a lipophilic profile that mismatches the high hydrogen-bonding density of pure ethanol. Furthermore, heating these compounds in ethanol presents a hidden chemical risk: transesterification .
This guide provides a diagnostic framework, safe solubilization protocols, and critical chemical stability warnings.
Part 1: Diagnostic Framework (The "Why")
Before attempting to force dissolution, you must understand the thermodynamic barrier. Dissolution requires the solvent-solute interactions to overcome the solute-solute interactions (crystal lattice energy).
-
High Lattice Energy: The phenylthiazole core facilitates strong
stacking interactions. This creates a stable crystal lattice that requires significant energy to break. -
Solvent Mismatch: Ethanol is a polar protic solvent (
high). Phenylthiazole esters are typically lipophilic (high dispersion forces, ). According to Hansen Solubility Parameters (HSP), the "distance" between ethanol and your molecule is likely too large for spontaneous dissolution at room temperature.
Troubleshooting Logic Tree
Figure 1: Decision matrix for troubleshooting solubility. Note the critical branch point regarding heat and chemical stability.
Part 2: The Hidden Trap – Transesterification (Ethanolysis)
WARNING: Do not reflux your phenylthiazole ester in ethanol for extended periods to "force" it into solution.
Esters undergo transesterification in alcohols, a reversible equilibrium reaction where the alkoxy group of the ester is exchanged with the solvent alcohol.[1] This is catalyzed by heat and trace acid/base impurities.
-
The Reaction:
-
The Consequence: You may successfully "dissolve" your compound, but upon analysis (LC-MS/NMR), you will find you have synthesized the ethyl ester analog, effectively destroying your original sample.
Figure 2: Mechanism of ethanolysis. Heating esters in ethanol drives this equilibrium, generating impurities.
Part 3: Validated Solubilization Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this to determine the absolute limit of your compound in pure ethanol at 25°C without degradation.
-
Preparation: Add excess solid phenylthiazole ester (approx. 10-20 mg) to a crimp-top vial containing 1 mL of absolute ethanol. The solid must be visible at the bottom.
-
Equilibration: Shake or stir at 25°C for 24–48 hours. Do not sonicate continuously, as this creates metastable supersaturation.
-
Separation: Filter the supernatant using a syringe filter (0.22 µm PTFE or Nylon).
-
Note: Do not use cellulose acetate filters if your ester is in an organic solvent.
-
-
Quantification: Analyze the filtrate via HPLC-UV. Compare against a standard curve prepared in a strong solvent (e.g., DMSO or Acetonitrile).
Protocol B: Co-Solvent Engineering
If pure ethanol solubility is insufficient, use the "Log-Linear Solubilization" approach.
Add a co-solvent with a higher dispersion component (
| Co-Solvent | Role | Recommended Ratio (v/v) | Compatibility Note |
| DMSO | Universal dipolar aprotic solvent. Disrupts lattice via high polarity. | 5% – 10% | High boiling point; difficult to remove. |
| Dichloromethane (DCM) | Lipophilic solvent. Excellent for phenyl rings. | 10% – 20% | Volatile. Good for subsequent evaporation. |
| Acetone | Polar aprotic. Intermediate polarity. | 10% – 30% | Miscible with ethanol. Monitor for Schiff base formation if primary amines are present. |
| PEG 400 | Polymer co-solvent. | 5% – 20% | Used for biological formulations to prevent precipitation. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to speed up dissolution?
A: Sonication is useful for breaking up particle agglomerates (increasing surface area), but it does not change the thermodynamic solubility (
-
Risk:[2][3] Excessive sonication generates heat, which can degrade thermolabile esters or induce supersaturation. If you sonicate, you must let the solution stand for 2-4 hours to ensure you aren't measuring a metastable state that will crash out later.
Q2: My compound dissolves when hot but precipitates immediately upon cooling. Why? A: You created a supersaturated solution. Phenylthiazoles often have steep solubility curves due to high enthalpy of fusion.
-
Fix: If you need a stable solution at room temperature, you must work below the saturation point. Use Protocol B (Co-solvents) rather than heat to achieve the desired concentration.
Q3: How do I know if I have the "wrong" polymorph? A: Different crystal forms (polymorphs) have different solubilities. The most stable form (lowest energy) is the least soluble.
-
Test: Run DSC (Differential Scanning Calorimetry). If you see a melting endotherm significantly lower than the literature value, you might have a metastable polymorph or amorphous material (which is more soluble but unstable).
Q4: Is pH adjustment a viable strategy? A: Only if your phenylthiazole has an ionizable group (e.g., a free amine or carboxylic acid).
-
Thiazole Nitrogen: The thiazole ring nitrogen is weakly basic (
). Acidifying the ethanol (e.g., with HCl) will protonate it and drastically increase solubility. -
Warning: Acid + Ethanol + Ester = Rapid Hydrolysis/Transesterification . Do not use acid unless you are certain the ester is sterically hindered or stable.
References
-
Jouyban, A. (2019). Solubility of Pharmaceutical Solids in Mixed Solvents. In Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
-
Kawakami, K. (2006). Determination of solubility. In Evaluation of Drug Candidates for Preclinical Development (pp. 109-130). Wiley-Interscience. Link
Sources
Removing unreacted thiobenzamide from thiazole reaction mixtures
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with one of the most notorious bottlenecks in the Hantzsch thiazole synthesis: the removal of unreacted thiobenzamide (and related thioamides) from crude reaction mixtures.
📌 Core Troubleshooting Guide & FAQs
Q1: Why is unreacted thiobenzamide so difficult to remove using standard silica gel chromatography?
The Causality: Thiobenzamide is notoriously difficult to purify away from thiazole products due to its unique electronic properties. Thioamides exist in a dynamic thioamide–thioimidic acid tautomerism[1]. The highly polarizable, "soft" sulfur atom and the strong dipole moment of the molecule cause severe streaking on normal-phase silica gel. Furthermore, the exocyclic sulfur atom acts as a potent ligand, readily coordinating with trace metals in solvents or silica[2], which leads to inconsistent retention factors (Rf) and co-elution with your target thiazole.
Q2: How can I chemically scavenge unreacted thiobenzamide without affecting my newly synthesized thiazole?
The Causality: The fundamental principle of chemical scavenging relies on differential nucleophilicity. In your target thiazole, the sulfur atom is incorporated into a stable aromatic system[3], rendering it non-nucleophilic. Conversely, the unreacted thiobenzamide retains a highly nucleophilic thione sulfur. By introducing a highly water-soluble, reactive electrophile (such as chloroacetic acid) after the main reaction is complete, you selectively alkylate the thiobenzamide. This converts the neutral, organic-soluble thioamide into a highly polar, charged thiazolium salt that partitions exclusively into the aqueous phase during workup.
Protocol: Liquid-Phase Electrophilic Quenching This protocol is a self-validating system: if the thioamide is successfully alkylated, the subsequent bicarbonate wash will completely extract it, leaving zero thioamide in the organic layer.
-
Quench: Upon completion of the Hantzsch synthesis[4], cool the reaction mixture to room temperature.
-
Scavenge: Add 1.5 equivalents of chloroacetic acid (relative to the initial excess of thiobenzamide used).
-
Heat: Stir the mixture at 60 °C for 1.5 hours to drive the alkylation of the thioamide.
-
Dilute: Cool the mixture and dilute with an organic extraction solvent (e.g., Ethyl Acetate).
-
Extract: Wash the organic layer with saturated aqueous NaHCO₃. Mechanism: The basic wash deprotonates the excess chloroacetic acid (pulling it into the aqueous layer) and ensures the newly formed thiazolium byproduct remains strictly in the aqueous phase.
-
Isolate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure thiazole.
Q3: I am working on a small-scale library synthesis (<50 mg). Is there a method that avoids aqueous workup?
The Causality: For high-throughput or small-scale library synthesis, aqueous extractions are cumbersome and lead to mechanical losses. Polymer-supported scavengers solve this by tethering the electrophile to an insoluble polystyrene matrix[5]. The thiobenzamide attacks the resin-bound electrophile and becomes covalently immobilized, allowing the non-reactive thiazole to simply be filtered away.
Protocol: Solid-Phase Scavenging
-
Prepare: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., DMF or DCM/MeOH).
-
Resin Addition: Add 3.0 equivalents of a polymer-supported electrophile (e.g., Merrifield resin or polymer-supported bromoacetate)[6].
-
Agitate: Gently agitate the mixture at 50 °C for 4–6 hours. Note: Use an orbital shaker, not a magnetic stir bar, to prevent mechanical grinding and degradation of the resin beads.
-
Filter: Filter the mixture through a sintered glass funnel. The thiobenzamide is now covalently bound to the solid support.
-
Wash & Concentrate: Wash the resin cake thoroughly with DCM. Concentrate the combined filtrates to obtain the pure thiazole product.
Q4: Can I use an oxidative workup to destroy the thioamide?
The Causality: Mild oxidants (like dilute H₂O₂) can convert the thione into a highly water-soluble sulfonate species or cleave it to the corresponding benzamide. However, this method carries a significant risk. The nitrogen atom in the newly formed thiazole ring is susceptible to oxidation. Aggressive oxidative washing can inadvertently convert your target product into a thiazole N-oxide[7], drastically altering its pharmacological properties and yield.
Protocol: Mild Oxidative Wash (Use with Caution)
-
Dilute: Dissolve the crude mixture in Ethyl Acetate.
-
Oxidize: Add a 3% aqueous solution of H₂O₂ (1:1 volume ratio with the organic layer).
-
Stir: Vigorously stir the biphasic mixture for exactly 20 minutes at room temperature.
-
Quench: Separate the layers. Immediately wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted peroxide and halt the oxidation cascade.
-
Isolate: Wash with brine, dry, and concentrate.
Q5: Are there specific washing techniques using metal salts?
The Causality: Based on Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur of thiobenzamide strongly coordinates to borderline/soft transition metals[2]. By washing the organic layer with an aqueous solution of Copper(II) sulfate, the Cu²⁺ ions selectively coordinate the thioamide, creating a highly polar coordination complex that is pulled into the aqueous phase.
Protocol: Copper(II) Complexation Wash
-
Dilute: Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc).
-
Wash: Wash the organic layer with a 10% aqueous solution of CuSO₄.
-
Filter (If necessary): If a thick, dark precipitate forms at the biphasic interface (the insoluble Cu-thioamide complex), filter the entire biphasic mixture through a pad of Celite before separation.
-
Separate: Isolate the organic layer, wash with brine, dry, and concentrate.
📊 Method Comparison Data
The following table summarizes the quantitative recovery and strategic viability of each thiobenzamide removal method to help you select the optimal workflow for your specific pipeline.
| Scavenging Method | Reagent Used | Typical Thiazole Recovery | Scalability | Primary Advantage | Primary Risk / Limitation |
| Liquid-Phase Quench | Chloroacetic Acid | 85–95% | High (>1g) | Highly cost-effective; rapid | Requires rigorous aqueous workup |
| Solid-Phase Scavenge | Merrifield Resin | 90–98% | Low (<1g) | Zero aqueous workup needed | Cost-prohibitive for large scale |
| Oxidative Wash | 3% H₂O₂ (aq) | 70–85% | Medium | Very fast procedure | May form thiazole N-oxide byproduct |
| Metal Complexation | 10% CuSO₄ (aq) | 80–90% | High | Highly selective for soft sulfur | Can form stubborn emulsions |
🗺️ Purification Decision Workflow
Use the following logic tree to determine the most efficient purification route for your specific reaction conditions.
Workflow for removing unreacted thiobenzamide based on reaction scale.
📚 References
-
Organic Letters. "Synthesis of Oligonucleotides Containing Thiazole and Thiazole N-Oxide Nucleobases." ACS Publications. Available at:[Link]
-
International Journal of Pharmaceutical Sciences. "Green Synthesis of Indole, Quinoline, and Thiazole." IJPS Journal. Available at:[Link]
-
Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology. "Polymer-supported reagents/scavengers/linkers." PMC / NIH. Available at: [Link]
-
Enlighten Theses. "Sulfonyl Chloride Resins and Associated Supported Reagents." University of Glasgow. Available at: [Link]
-
MDPI. "Redox-Active Quinazolinone Thioamide Ag(I) Complexes with Potent Antibacterial Activity: Mechanistic Insights." MDPI. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Troubleshooting for Thiazole Dicarboxylate Cyclization
Welcome to the Technical Support Center. As application scientists, we understand that synthesizing fully substituted thiazole scaffolds—such as thiazole-4,5-dicarboxylates—presents unique thermodynamic challenges. While cyclization requires sufficient thermal energy to drive dehydration and ring closure, the resulting dicarboxylate products are highly sensitive to thermal degradation.
This guide provides a self-validating methodology, kinetic data, and expert troubleshooting to help you pinpoint the exact reflux time required for your specific substrates, ensuring maximum yield and purity.
Self-Validating Protocol: Kinetic Optimization of Cyclization
Relying on static literature reflux times often leads to batch-to-batch variability. We recommend establishing a self-validating kinetic sampling system for your specific Hantzsch-type or modified Gewald cyclization.
Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack, forming an acyclic thiohemiacetal intermediate. Refluxing provides the activation energy required for the subsequent dehydration and ring closure. However, the resulting thiazole dicarboxylate is thermally labile. Prolonged heating induces partial ester hydrolysis (if trace moisture is present) followed by spontaneous decarboxylation. Therefore, the protocol below is designed to terminate the reaction at the exact intercept where intermediate conversion plateaus before degradation peaks emerge.
Step-by-Step Methodology:
-
Reaction Assembly: In a dry 50 mL round-bottom flask, dissolve the α-halocarbonyl substrate (e.g., diethyl 2-chloro-3-oxobutanedioate, 1.0 mmol) in 10 mL of anhydrous ethanol.
-
Reagent Addition: Add the thioamide (e.g., thioformamide, 1.2 mmol) portion-wise at room temperature. Stir for 15 minutes to allow initial adduct formation.
-
Controlled Reflux: Attach a reflux condenser and immerse the flask in a pre-heated oil bath at 78°C. Start your timer exactly when the solvent begins a steady reflux.
-
Kinetic Sampling (The Validation Step): Every 30 minutes, withdraw a 50 µL aliquot using a glass syringe. Immediately quench the aliquot into 950 µL of cold acetonitrile (0°C) to halt the reaction kinetics.
-
UPLC-UV Analysis: Analyze the quenched samples. Plot the depletion of the acyclic intermediate against the formation of the aromatized thiazole product.
-
Termination & Workup: Terminate the reflux exactly when the intermediate peak area falls below 5%. Cool the mixture to room temperature immediately, evaporate the solvent under reduced pressure, and proceed with standard biphasic extraction (EtOAc/NaHCO₃).
Quantitative Data: Reflux Time vs. Yield
The table below illustrates a typical kinetic profile for a thiazole dicarboxylate synthesis under ethanol reflux. Notice how extending the reflux beyond the optimal 3.0-hour mark drastically increases degradation byproducts.
Table 1: Representative Kinetic Profile for Ethanol Reflux (78°C)
| Reflux Time (h) | Starting Material (%) | Acyclic Intermediate (%) | Thiazole Product (%) | Degradation Byproducts (%) |
| 0.5 | 45 | 40 | 15 | 0 |
| 1.0 | 15 | 35 | 48 | 2 |
| 2.0 | 2 | 10 | 83 | 5 |
| 3.0 (Optimal) | 0 | 2 | 91 | 7 |
| 5.0 | 0 | 0 | 78 | 22 |
| 8.0 | 0 | 0 | 60 | 40 |
Workflow Visualization
Logical workflow for kinetic sampling and optimization of thiazole reflux times.
Expert FAQs & Troubleshooting
Q1: Why does my yield drop significantly if I leave the reflux running overnight? A1: Prolonged reaction times at optimal or elevated temperatures lead directly to the accumulation of degradation products[1]. Thiazole dicarboxylates are particularly susceptible to thermal decarboxylation. Once the acyclic intermediate is consumed, the system reaches a kinetic maximum. Continuing to input thermal energy shifts the reaction toward irreversible side pathways, such as ester cleavage and decarboxylation at the C-2 or C-5 positions.
Q2: My cyclization stalls at 60% conversion after 4 hours of reflux. Should I increase the reflux time? A2: No. If the reaction stalls, extending the time will only degrade the 60% of the product you have already formed. A stalled reaction typically indicates that the activation energy for your specific sterically hindered substrates is not being met by the boiling point of your current solvent. Instead of increasing time, change the thermodynamic parameters: switch to a higher-boiling solvent (e.g., toluene, refluxing at 110°C) or utilize microwave-assisted synthesis to overcome the energy barrier[2].
Q3: How can I drastically reduce the reflux time without sacrificing yield? A3: Transitioning from conventional thermal reflux to microwave-assisted synthesis is the most effective strategy. Microwave irradiation provides rapid, volumetric heating that can reduce reaction times from 18–32 hours down to 15–30 minutes at 100°C[2]. This rapid energy transfer promotes the dehydration step of the cyclization before thermal degradation of the ester groups can occur.
Q4: Does the choice of base affect the required reflux time in modified Gewald or Hantzsch cyclizations? A4: Absolutely. The cyclization of active methylene compounds (like ethyl isocyanoacetate) with dithioates often requires a base to generate the reactive enolate[3]. Using a stronger base or optimizing the stoichiometry can accelerate the initial nucleophilic attack, thereby reducing the overall time required at reflux. In some optimized protocols, using K₂CO₃ in DMF allows the reaction to proceed at room temperature in just 30 minutes, completely bypassing the need for reflux[3]. For standard refluxes, evaluating different bases via a Design of Experiment (DoE) approach can pinpoint conditions that minimize required heating times[4].
References
-
Title: Technical Support Center: Thiazole Synthesis Optimization | Source: benchchem.com | URL: 1
-
Title: Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules | Source: mdpi.com | URL: 2
-
Title: Thiazole formation through a modified Gewald reaction | Source: beilstein-journals.org | URL: 4
-
Title: Supplementary information - The Royal Society of Chemistry | Source: rsc.org | URL: 3
Sources
Technical Support Center: Thiazole Ester Hydrolysis & Decarboxylation
Welcome to the Advanced Application Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering degradation issues—specifically decarboxylation—during the deprotection of thiazole-2-carboxylic acid esters.
Below, you will find a root cause analysis of the degradation mechanism, field-tested troubleshooting tickets, quantitative strategy matrices, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your synthetic workflows.
Root Cause Analysis: The Decarboxylation Dilemma
The fundamental challenge in hydrolyzing thiazole-2-esters lies in the electronic landscape of the thiazole ring. The C2 carbon is highly electron-deficient, flanked by an electronegative sulfur atom and an imine-like nitrogen.
When a thiazole-2-ester is subjected to standard alkaline saponification (e.g., NaOH or KOH), it forms a naked carboxylate anion. The adjacent nitrogen atom acts as a powerful electron sink, lowering the activation energy required for the extrusion of CO
Issue Tickets & Expert Troubleshooting (FAQ)
Ticket #1044: Complete loss of the C2-carboxylate during NaOH-mediated saponification.
-
Diagnosis: You are experiencing classic ylide-mediated thermal decarboxylation. The loss of 44 Da on your LCMS corresponds to the extrusion of CO
. Standard alkaline saponification generates the carboxylate too rapidly under conditions that promote degradation[1]. -
Solution: Immediately abandon NaOH/KOH. Transition to mild, neutral, or non-hydrolytic cleavage conditions as outlined in the SOPs below.
Ticket #1045: I need to hydrolyze a methyl ester without epimerization or decarboxylation. What is the best reagent?
-
Diagnosis: For highly sensitive substrates, traditional base catalysis is inherently flawed.
-
Solution: Trimethyltin hydroxide (Me
SnOH) is the gold standard for this transformation[3]. It operates under near-neutral conditions. The tin atom coordinates directly to the ester carbonyl, delivering a hydroxide equivalent intramolecularly. This concerted-like mechanism prevents the buildup of the highly charged carboxylate species that triggers decarboxylation[4].
Ticket #1046: Tin toxicity is a strict regulatory concern for our scale-up. What are the alternatives?
-
Diagnosis: Organotin reagents are often restricted in late-stage pharmaceutical development.
-
Solution: If you must retain a methyl/ethyl ester, use a LiOH/THF/H
O system at 0 °C. The lithium cation coordinates much more tightly to the carboxylate than sodium, partially stabilizing the C2-carboxylate against CO extrusion. However, the most robust scale-up solution is to redesign your synthetic route to use orthogonal protecting groups (e.g., allyl or tert-butyl esters) that bypass hydrolytic cleavage entirely.
Quantitative Data: Ester Cleavage Strategy Matrix
To aid in route scouting, the following table summarizes the quantitative expectations and risks associated with various thiazole ester cleavage strategies.
| Cleavage Strategy | Reagent System | Decarboxylation Risk | Yield Expectation | Primary Byproducts |
| Alkaline Saponification | NaOH or KOH, H | Critical (High) | < 10% (Target Acid) | Unsubstituted thiazole |
| Mild Alkaline | LiOH, THF/H | Moderate | 50 - 70% | Unsubstituted thiazole |
| Neutral Tin Hydrolysis | Me | Low | > 85% | Trimethyltin salts |
| Allyl Ester Cleavage | Pd(PPh | Very Low | > 90% | Allyl morpholine |
| t-Butyl Ester Cleavage | TFA, DCM (0 °C to RT) | Very Low | > 90% | Isobutylene, CO |
Mechanistic Pathway Visualization
Thiazole-2-ester hydrolysis pathways: ylide-mediated decarboxylation vs. mild Me3SnOH cleavage.
Standard Operating Procedures (SOPs)
SOP A: Me SnOH-Mediated Hydrolysis of Thiazole Methyl Esters
This protocol utilizes trimethyltin hydroxide to achieve neutral hydrolysis, preventing the formation of the ylide intermediate[4],[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the thiazole-2-methyl ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.
-
Reagent Addition: Add Trimethyltin hydroxide (Me
SnOH) (3.0 to 5.0 eq) in one portion. Causality: An excess is required as Me SnOH slowly dehydrates to bis(trimethyltin) oxide at elevated temperatures, reducing its efficacy. -
Thermal Activation: Heat the reaction mixture to 70–80 °C under an inert atmosphere for 2 to 4 hours.
-
Validation Checkpoint: Monitor the reaction via LCMS. The target mass should shift by -14 Da (loss of the methyl group). If a mass of[M - 58] is observed, decarboxylation is occurring, indicating the temperature is too high.
-
Aqueous Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash the organic layer three times with 0.01 M KHSO
(aq).-
Causality: The mildly acidic KHSO
wash (pH ~2) is critical. It selectively partitions the toxic trimethyltin salts into the aqueous layer without fully protonating the thiazole nitrogen, which would otherwise drag your target carboxylic acid into the aqueous waste[4].
-
-
Isolation: Dry the organic layer over Na
SO , filter, and concentrate in vacuo to yield the pure thiazole-2-carboxylic acid.
SOP B: Orthogonal Cleavage of Thiazole Allyl Esters
When tin toxicity prohibits the use of SOP A, transitioning to an allyl ester allows for completely non-hydrolytic, palladium-catalyzed deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the thiazole-2-allyl ester (1.0 eq) in anhydrous THF (0.1 M) and degas the solution by sparging with Argon for 10 minutes.
-
Scavenger Addition: Add Morpholine (10.0 eq) to the solution. Causality: Morpholine acts as a mild, nucleophilic scavenger. Once the Pd-complex liberates the allyl group, morpholine intercepts the pi-allyl palladium intermediate, preventing it from re-esterifying the newly formed carboxylic acid.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq). Protect the reaction flask from light using aluminum foil. -
Reaction: Stir at room temperature for 1 to 2 hours.
-
Validation Checkpoint: TLC (UV active) should show the complete disappearance of the starting material. The newly formed acid will likely streak near the baseline.
-
Isolation: Concentrate the mixture in vacuo and purify directly via reverse-phase chromatography or a short silica plug (eluting with a gradient of DCM/MeOH containing 1% Acetic Acid) to isolate the target compound.
References
-
Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 - Smolecule Smolecule[1]
-
Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups Scholarly Publications Leiden University[4]
-
Total Synthesis of Thiostrepton. Assembly of Key Building Blocks and Completion of the Synthesis Journal of the American Chemical Society (ACS)[3]
-
Fundamental studies on models for thiamine. Generation of ylides of oxazolium, imidazolium, and thiazolium ions by decarboxylation PubMed (NIH)[2]
Sources
- 1. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]
- 2. Fundamental studies on models for thiamine. Generation of ylides of oxazolium, imidazolium, and thiazolium ions by decarboxylation. Applications to the structure of the thiamine ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Purification of Thiazole Diesters
The following technical guide is structured as an interactive Support Center for researchers working with thiazole diesters. It prioritizes troubleshooting, mechanistic understanding, and reproducible protocols.
Topic: Column Chromatography Solvent Systems & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1]
Core Concept: The Physicochemical Challenge
Thiazole diesters (e.g., diethyl 2,4-thiazoledicarboxylate) present a unique chromatographic duality:
-
The Basic Nitrogen: The thiazole ring contains an
hybridized nitrogen with a lone pair available for hydrogen bonding. On acidic silica gel ( ), this nitrogen interacts with silanol groups ( ), leading to peak broadening and "tailing." -
The Labile Esters: The diester functionality increases polarity but introduces susceptibility to hydrolysis or transesterification, particularly if the mobile phase is improperly modified with strong bases or nucleophilic alcohols (e.g., Methanol).
Solvent System Selection (Mobile Phase Guide)
Q: What is the standard starting solvent system for thiazole diesters?
A: For most thiazole diesters, a gradient of Hexanes/Ethyl Acetate (Hex/EtOAc) is the primary recommendation.
-
Why: Thiazole diesters are generally lipophilic enough to migrate in EtOAc. The esters withdraw electron density from the ring, slightly reducing the basicity of the nitrogen compared to alkyl-thiazoles, often making DCM/MeOH unnecessary.
-
Starting Gradient: 0%
30% EtOAc in Hexanes.
Q: My compound is streaking/tailing even in Hex/EtOAc. How do I fix this?
A: Tailing indicates the thiazole nitrogen is interacting with silica protons. You must "mask" the silica surface.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Protocol: Pre-equilibrate the column with 2-3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the active silanol sites.
Q: Can I use Methanol (MeOH) to increase polarity?
A: Proceed with Caution.
-
The Risk: If you have a diethyl ester and use methanol with a basic modifier (like TEA), you risk transesterification (exchanging ethyl groups for methyl groups), producing a mixture of diesters.
-
The Solution: If higher polarity is needed, use DCM/Ethanol (matching the ester alkyl group) or DCM/Acetone . If you must use MeOH, keep the run time short and avoid high concentrations of base.
Decision Logic: Selecting the Right System
The following diagram outlines the logical flow for selecting a solvent system based on compound behavior.
Figure 1: Decision tree for optimizing mobile phase composition based on solubility, spot morphology, and ester stability.
Troubleshooting Guide: Common Issues
Issue: "My compound degrades on the column."
Diagnosis: Thiazoles can be acid-sensitive.[2] The Lewis-acidic sites on silica gel can catalyze ring opening or ester hydrolysis over long exposure times. Corrective Action:
-
Neutralize the Silica: Slurry the silica in the starting solvent + 1-2% TEA. Let it sit for 15 minutes, then flush with pure solvent before loading.
-
Switch Stationary Phase: If degradation persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and better suited for acid-sensitive heterocycles [1].
Issue: "I have poor separation from the mono-ester impurity."
Diagnosis: Diesters and mono-esters often have similar Rf values in pure EtOAc systems. Corrective Action:
-
Change Selectivity: Switch to Toluene/Acetone (9:1). The pi-pi interactions between toluene and the thiazole ring often provide different selectivity than aliphatic hexanes [2].
-
Gradient Shallowing: Use a "isocratic hold." If the product elutes at 20% EtOAc, run the column at 15% EtOAc for 5-10 CVs to maximize the resolution between closely eluting bands.
Data: Mobile Phase Modifiers
Use this table to select the appropriate additive for your specific problem.
| Modifier | Concentration | Function | Best For | Contraindications |
| Triethylamine (TEA) | 0.5% - 2.0% | Competes for silanol sites; neutralizes acidity. | Basic thiazoles; Tailing peaks.[3][4] | Can form salts with acidic impurities. |
| Acetic Acid | 0.1% - 0.5% | Protonates acidic analytes (rare for thiazoles). | If the thiazole has a carboxylic acid side chain. | Do not use with basic thiazoles (will salt out). |
| Ammonium Hydroxide | 1.0% (in MeOH) | Strong silanol suppression. | Very polar/basic amino-thiazoles. | Immiscible with Hexanes; use only in DCM/MeOH. |
| Ethanol | 1% - 10% | Alternative polar solvent. | Ethyl esters (prevents transesterification). | Higher viscosity than MeOH (higher backpressure). |
Experimental Protocol: Dry Loading Technique
Recommended when the diester has poor solubility in the starting non-polar mobile phase (e.g., Hexane).[1]
Why Dry Load? Loading a liquid solution of DCM onto a Hexane column causes the sample to precipitate in the column head or "finger" down the column, destroying resolution. Dry loading ensures a uniform, narrow band [3].
Figure 2: Step-by-step workflow for dry loading samples onto silica gel.
Protocol Steps:
-
Dissolve crude thiazole diester in the minimum amount of DCM or Acetone.
-
Add flash-grade silica gel (ratio: 2g silica per 1g crude).
-
Evaporate solvent on a rotary evaporator until a fine, free-flowing powder remains. Note: If it is sticky, add more silica and re-evaporate.[1]
-
Pack the main column with the starting solvent (e.g., 100% Hexane).
-
Carefully pour the dry powder onto the top of the wet silica bed.
-
Cover with a 1cm layer of sand to prevent disturbing the bed when adding solvent.
References
-
Organic Chemistry Portal. (2020). Thiazole Synthesis and Purification Strategies. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC and Flash Chromatography. Phenomenex Technical Notes. Available at: [Link]
Sources
Technical Support Center: Optimizing Thiazole Ring Formation with Lewis Acid Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into the effects of Lewis acid catalysts on the efficiency of thiazole ring formation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your synthetic work.
Introduction to Lewis Acid Catalysis in Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring, involves the condensation of an α-haloketone with a thioamide.[1] While this reaction is fundamental, achieving high efficiency, selectivity, and mild reaction conditions often requires catalytic intervention. Lewis acid catalysts have emerged as powerful tools to enhance the rate and yield of this transformation.[2]
Lewis acids function by accepting an electron pair from a Lewis basic site on one of the reactants. In the context of the Hantzsch synthesis, the Lewis acid typically coordinates to the carbonyl oxygen of the α-haloketone. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the sulfur of the thioamide. This activation lowers the energy barrier for the key bond-forming steps, leading to a more efficient and often faster reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Lewis acid-catalyzed synthesis of thiazoles, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting materials. How can I improve the conversion?
Answer: Low conversion is a frequent challenge and can often be resolved by systematically optimizing the reaction parameters, with a particular focus on the catalytic system.
-
Causality: Incomplete conversion in a Lewis acid-catalyzed reaction often points to insufficient activation of the electrophile (the α-haloketone). This can be due to a suboptimal choice of Lewis acid, inadequate catalyst loading, or unfavorable reaction conditions that do not support the catalytic cycle.
-
Troubleshooting Workflow:
Troubleshooting workflow for low conversion.
-
Experimental Protocol: Catalyst Screening
-
Set up parallel reactions in small vials, each with the same substrate concentrations.
-
To each vial, add a different Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃, BF₃·OEt₂) at a standard loading (e.g., 10 mol%).
-
Run the reactions at a moderate temperature (e.g., 50 °C) for a set time (e.g., 4 hours).
-
Quench the reactions and analyze the crude mixtures by ¹H NMR or LC-MS to determine the conversion to the desired thiazole product.
-
Select the most promising catalyst for further optimization of loading and temperature.
-
Question 2: My reaction produces multiple spots on TLC, and I am struggling to isolate the desired thiazole product. What are the likely side reactions and how can I suppress them?
Answer: The formation of side products is often a consequence of the reaction conditions or the nature of the catalyst. In the Hantzsch synthesis, particularly under acidic conditions, isomeric byproducts can form.[3]
-
Causality: A common side product is the 2-imino-2,3-dihydrothiazole isomer.[4] Its formation can be influenced by the site of initial nucleophilic attack and subsequent cyclization pathways, which are sensitive to the acidity of the medium. A Lewis acid that is too strong or used in excess can promote these alternative pathways.
-
Troubleshooting Steps:
-
Re-evaluate the Lewis Acid: A very strong Lewis acid might be overly activating, leading to a loss of selectivity. Consider switching to a milder Lewis acid. For instance, if you are using AlCl₃, you might try ZnCl₂.
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the thioamide is sometimes used to drive the reaction to completion, but a large excess can lead to side products.[5]
-
Temperature Management: High temperatures can provide the energy needed to overcome the activation barriers for side reactions.[6] Try running the reaction at a lower temperature for a longer period.
-
Purification Strategy: If side products are unavoidable, optimizing the purification method is key.
-
Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve the separation of your product from impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
-
Question 3: The reaction starts well but seems to stall before completion. Could my catalyst be deactivating?
Answer: Yes, catalyst deactivation is a significant possibility, especially if your substrates or solvent contain Lewis basic impurities.
-
Causality: Lewis acids are susceptible to poisoning by Lewis bases.[7][8] Water is a common culprit that can hydrolyze and deactivate many Lewis acid catalysts. Additionally, if the thiazole product itself is a strong Lewis base, it can coordinate tightly to the catalyst, leading to product inhibition.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Purify Starting Materials: Impurities in your α-haloketone or thioamide could be poisoning the catalyst. Consider purifying your starting materials by recrystallization or distillation.
-
Consider a More Robust Catalyst: Some Lewis acids are more tolerant to trace amounts of water. Heterogeneous catalysts, such as silica-supported tungstosilicic acid, can be more robust and are easily removed by filtration.[2]
-
Catalyst Regeneration: In some cases, heterogeneous catalysts can be regenerated. This typically involves washing the recovered catalyst to remove adsorbed poisons, followed by drying at an elevated temperature.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate Lewis acid for my specific substrates? A1: The choice of Lewis acid depends on the electronic properties of your substrates. For electron-rich α-haloketones, a milder Lewis acid (e.g., ZnCl₂, Cu(I) complexes) may be sufficient. For electron-poor or sterically hindered substrates, a stronger Lewis acid (e.g., AlCl₃, Sc(OTf)₃) might be necessary to achieve a reasonable reaction rate. It is often best to perform a small-scale screen of a few different Lewis acids to find the optimal catalyst for your system.
Q2: Can Lewis acid catalysis improve the regioselectivity of the Hantzsch synthesis? A2: Yes, the choice of catalyst and conditions can influence regioselectivity. The "standard" Hantzsch synthesis between an α-haloketone and an N-monosubstituted thiourea typically yields a 2-(N-substituted amino)thiazole. However, under strongly acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be favored.[4] A carefully chosen Lewis acid can help to control the reaction pathway and favor the desired regioisomer.
Q3: Are there "green" or more environmentally friendly Lewis acid options? A3: Absolutely. There is a growing interest in developing more sustainable catalytic methods. Heterogeneous Lewis acids, such as zeolites or silica-supported catalysts, are advantageous because they can be easily recovered and reused, minimizing waste.[2] Furthermore, some reactions can be performed using milder, less toxic Lewis acids like certain iron or copper salts.
Data Presentation: Comparative Efficiency of Lewis Acid Catalysts
The following table summarizes data from various studies to provide a comparative overview of different catalysts used in Hantzsch-type syntheses. Note that direct comparison is challenging as substrate and conditions vary between studies.
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | 2-bromoacetophenone, Thiourea | Methanol | 100 | 0.5 | ~90 (crude) | [1] |
| Silica-supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | EtOH/H₂O | 65 | 2-3.5 | 79-90 | [2] |
| Zn[(L)proline]₂ | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate (Hantzsch Dihydropyridine Synthesis) | Solvent-free | 100 | 0.5-1 | 85-94 | [10] |
| Cu(I)-Thiazol-2-ylidene Complex | Trifluoromethyl ketone, Alkyne (Alkynylation Reaction) | THF | 80 | 6 | High | [11] |
This table illustrates that while the uncatalyzed Hantzsch synthesis can be high-yielding under forcing conditions, Lewis acid catalysts can enable high yields under milder conditions and for more complex, multi-component reactions.
Experimental Protocols & Methodologies
Protocol: One-Pot Synthesis of a Substituted Thiazole using a Reusable Lewis Acid Catalyst
This protocol is adapted from the synthesis of Hantzsch thiazole derivatives using silica-supported tungstosilicic acid.[2]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (SiW/SiO₂) (15% by weight)
-
Ethanol/Water (1:1 v/v mixture, 5 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the silica-supported tungstosilicic acid catalyst (15% by weight).
-
Add 5 mL of the 1:1 ethanol/water solvent mixture and a magnetic stir bar.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-3.5 hours), filter the hot solution to remove the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Allow the filtrate to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Characterization:
-
The structure of the synthesized thiazole derivative can be confirmed using standard spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Mechanistic Visualization
The following diagram illustrates the proposed catalytic cycle for the Lewis acid-catalyzed Hantzsch thiazole synthesis.
Lewis acid-catalyzed Hantzsch thiazole synthesis.
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Lu, F., et al. (2024). Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. Journal of the American Chemical Society, 146(33), 22918–22922. Available at: [Link]
-
Prajapati, A. K., et al. (2015). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26). Available at: [Link]
-
Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 15233-15247. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wang, R., et al. (2021). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. PMC. Available at: [Link]
-
Ayati, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemical Science, 8(1), 1-10. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Nagaraju, N., & Mehboob, P. (1996). A comparison of catalytic activity of zeolites with some Lewis acids in esterification reaction. Indian Journal of Chemical Technology, 3, 253-255. Available at: [Link]
-
Guernon, J. M., & Wu, W. (2011). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Education and Research, 56(3), 113. Available at: [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. scispace.com [scispace.com]
- 4. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR Chemical Shifts for Thiazole Diesters: A Comparative Guide
This guide provides an in-depth technical analysis of 13C NMR chemical shifts for thiazole ring carbons in diesters , focusing on the structural elucidation and differentiation of regioisomers (2,4-, 2,5-, and 4,5-diesters).
Executive Summary & Application Scope
Thiazole diesters are critical scaffolds in medicinal chemistry, serving as precursors for antibiotics (e.g., penicillin derivatives), antifungal agents, and peptide mimetics. In drug development, the precise assignment of regiochemistry is non-negotiable.
This guide compares the 13C NMR spectral signatures of the three primary thiazole diester isomers. The "product performance" here is defined as the resolving power of 13C NMR spectroscopy to distinguish between these isomers without requiring complex 2D experiments (though HSQC/HMBC are recommended for confirmation).
Key Insight: The chemical shift of the protonated ring carbon (C-H) is the most reliable diagnostic marker for assigning regiochemistry in thiazole diesters.
Mechanistic Grounding: Substituent Effects
To interpret the data correctly, one must understand how ester substituents (-COOR) perturb the thiazole ring's electronic environment.
-
The Thiazole Ring: An electron-deficient aromatic system.
-
C2 (N=C-S): Most deshielded due to the electronegativity of N and S.
-
C4 (N=C-C): Intermediate shielding.
-
C5 (C=C-S): Most shielded (highest electron density).
-
-
Ester Effect (-COOR):
-
Direct Attachment (α-effect): Withdraws electron density, causing a downfield shift (+5 to +15 ppm) of the attached ring carbon.
-
Resonance: Esters at C2, C4, or C5 can participate in conjugation, further modulating shifts.
-
Isomer Differentiation Logic
The distinction relies on identifying which ring carbon retains a proton (is unsubstituted).
-
2,4-Diester: C5 is protonated.
-
2,5-Diester: C4 is protonated.
-
4,5-Diester: C2 is protonated.
Comparative Data: Chemical Shift Performance
The following table summarizes the characteristic 13C NMR shifts for thiazole diesters in CDCl₃ . These values represent the "performance" of the technique in separating the signals.
| Isomer Configuration | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Diagnostic Marker |
| Thiazole (Unsubstituted) | 153.4 | 143.7 | 119.7 | Reference Baseline |
| 2,4-Dicarboxylate | ~160 - 165 (q) | ~146 - 150 (q) | ~127 - 132 (CH) | High-field CH signal (C5) |
| 2,5-Dicarboxylate | ~160 - 165 (q) | ~140 - 148 (CH) | ~135 - 142 (q) | Mid-field CH signal (C4) |
| 4,5-Dicarboxylate | ~152 - 158 (CH) | ~145 - 150 (q) | ~130 - 138 (q) | Low-field CH signal (C2) |
(Note: "q" denotes a quaternary carbon, often lower intensity; "CH" denotes a protonated carbon, high intensity in DEPT/APT. Shifts may vary ±2 ppm depending on ester alkyl group and concentration.)
Comparative Analysis
-
2,4- vs. 2,5-Isomers: This is the most common synthetic challenge (e.g., Hantzsch synthesis variations).
-
If the protonated carbon signal appears < 135 ppm , it is likely C5 (indicating a 2,4-diester ).
-
If the protonated carbon signal appears > 140 ppm , it is likely C4 (indicating a 2,5-diester ).
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (77.16 ppm reference) is standard. Use DMSO-d₆ only if solubility is poor (note: DMSO causes solvent-induced shifts, typically +1-2 ppm).
-
Concentration: 20–30 mg of diester in 0.6 mL solvent. High concentration is crucial for detecting quaternary ester carbonyls (~160-170 ppm).
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Thiazole quaternary carbons (C2, C4/C5 with esters) have long T1 relaxation times. A short D1 will suppress these signals, leading to missing peaks.
-
Scans (NS): Minimum 256 scans (preferably 512) to resolve low-intensity quaternary carbons.
Step 3: Validation (The "Self-Check")
-
Integration Check: Although 13C is not strictly quantitative, the ester carbonyls (C=O) should have roughly similar heights to the ring quaternary carbons.
-
DEPT-135 / APT: Run this to confirm the "Diagnostic Marker" from the table above.
-
2,4-Diester: Expect ONE positive peak (CH) in the aromatic region (~127 ppm).
-
2,5-Diester: Expect ONE positive peak (CH) in the aromatic region (~145 ppm).
-
Visualizations
Diagram 1: Hantzsch Synthesis & Regioselectivity
The Hantzsch synthesis is the primary route to these diesters. The choice of starting materials dictates the isomer.
Caption: The Hantzsch synthesis typically favors 2,4-substitution, but variations in leaving groups can alter regioselectivity, necessitating NMR verification.
Diagram 2: Isomer Assignment Decision Tree
A logical flow for using 13C NMR data to assign structure.
Caption: Decision matrix for assigning thiazole diester regiochemistry based on the chemical shift of the remaining protonated carbon.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shifts).
-
Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Thiazole synthesis and properties).
-
Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Detailed NMR data for thiazole derivatives).
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1653 (Thiazole). National Institute of Advanced Industrial Science and Technology (AIST). (Verified baseline shifts).
Sources
Comprehensive Comparison Guide: HPLC Methods for Purity Analysis of Phenylthiazole Dicarboxylates
As a Senior Application Scientist, navigating the analytical landscape of novel drug scaffolds requires more than just following a standard operating procedure; it demands a deep understanding of molecular physicochemical properties. Phenylthiazole dicarboxylates are highly valuable intermediates and Active Pharmaceutical Ingredients (APIs) in medicinal chemistry, frequently utilized for their potent antiviral, antiproliferative, and antimicrobial properties. However, analyzing their purity presents unique chromatographic challenges due to the presence of dual ionizable carboxylic acid groups and the hydrophobic phenylthiazole core.
This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—Traditional Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography—providing the mechanistic causality behind each experimental choice to ensure a robust, self-validating analytical system.
Mechanistic Foundations: The Causality of Separation
Before selecting a column or mobile phase, we must analyze the molecule. Phenylthiazole dicarboxylates possess two carboxylic acid moieties (typical
The Ionization Problem: If the mobile phase pH is close to the
The Solution: To achieve sharp, symmetrical peaks, we must suppress this ionization. By utilizing an acidic mobile phase modifier such as 0.1% Orthophosphoric Acid (OPA) or Formic Acid (driving the pH down to ~2.0–2.5), the dicarboxylate groups remain fully protonated. This ensures the molecule interacts uniformly with the hydrophobic stationary phase, governed primarily by its partition coefficient (
Logical workflow for developing an HPLC method for phenylthiazole dicarboxylates.
Comparative Methodologies
To establish the most effective purity analysis protocol, we compare two distinct chromatographic approaches.
Method A: Traditional RP-HPLC (C18 Column)
This method relies purely on hydrophobic interactions. It utilizes a standard C18 column (e.g., Phenomenex Luna C18) and an isocratic elution profile. Acetonitrile is chosen over methanol as the organic modifier because its dipole-dipole interaction profile and lower viscosity yield lower backpressures and superior resolution for closely eluting lipophilic impurities.
Method B: Mixed-Mode Chromatography (Newcrom R1 Column)
Standard C18 columns can struggle to retain highly polar degradation products (e.g., cleaved dicarboxylic acids). A mixed-mode column, such as the Newcrom R1, incorporates both reversed-phase and ion-exchange mechanisms[1]. By swapping OPA for Formic Acid, this method also becomes fully compatible with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for downstream impurity identification[1].
Table 1: Comparative Chromatographic Conditions
| Parameter | Method A: Traditional RP-HPLC | Method B: Mixed-Mode UPLC/HPLC |
| Column | Phenomenex Luna C18 (50 × 4.6 mm, 5 µm) | Newcrom R1 (150 × 4.6 mm, 3 µm) |
| Separation Mechanism | Hydrophobic Partitioning | Hydrophobic + Ion-Exchange |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid (OPA) in Water | 0.1% v/v Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Profile | Isocratic (55% A : 45% B) | Gradient (90% A to 40% A over 10 min) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 272 nm | UV at 272 nm / MS Compatible |
| Primary Use Case | Routine API Purity & QC Release | Impurity Profiling & MS Identification |
Step-by-Step Experimental Protocol (Method A)
A reliable protocol must be a self-validating system. Every step below is designed to eliminate analytical artifacts.
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA) to 1000 mL of Milli-Q water (Mobile Phase A). Causality: Ensures pH is strictly maintained below the
of the dicarboxylates. -
Filter both Mobile Phase A and HPLC-grade Acetonitrile (Mobile Phase B) through a 0.22 µm membrane and sonicate for 10 minutes to degas.
Step 2: Sample Preparation
-
Weigh exactly 10.0 mg of the phenylthiazole dicarboxylate sample.
-
Dissolve in 10 mL of diluent (55:45 Water:Acetonitrile) to create a 1 mg/mL stock.
-
Dilute further to working concentrations (e.g., 10 µg/mL to 20 µg/mL)[2]. Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch effects, which cause peak splitting when the sample plug hits the column head.
Step 3: System Equilibration & Execution
-
Purge the HPLC system and equilibrate the C18 column at 30°C for 30 minutes. Causality: Temperature control stabilizes mobile phase viscosity and mass transfer kinetics, ensuring reproducible retention times.
-
Inject 10 µL of the blank diluent to confirm no ghost peaks exist at the expected retention time.
-
Inject the standard and sample solutions, recording the chromatograms at 272 nm.
Data Presentation & Method Performance
When evaluating the performance of these methods, we look at System Suitability Test (SST) metrics. Method A provides rapid, robust analysis, while Method B offers superior theoretical plates due to the smaller particle size (3 µm) and gradient focusing.
Table 2: Performance & Suitability Metrics
| Metric | Method A (C18 Isocratic) | Method B (Mixed-Mode Gradient) | Acceptance Criteria (ICH) |
| Retention Time ( | 4.2 ± 0.1 min | 7.8 ± 0.1 min | N/A |
| Theoretical Plates ( | > 4,500 | > 12,000 | > 2,000 |
| Tailing Factor ( | 1.15 | 1.05 | ≤ 2.0 |
| Resolution ( | 2.8 (Main peak vs Impurity) | 4.5 (Main peak vs Impurity) | > 2.0 |
Self-Validating System for Method Integrity
To trust the purity data, the method must be validated according to FDA and ICH Q2(R1) guidelines[2]. The validation workflow acts as a closed-loop system ensuring analytical integrity.
Self-validating system workflow for HPLC method integrity and compliance.
Table 3: Method Validation Parameters (Based on Method A)
| Validation Parameter | Experimental Design | Observed Results | Conclusion |
| Specificity | Injection of blank and known impurities | No co-eluting peaks at | Pass . Method is specific. |
| Linearity | 5 concentration levels (1 to 20 µg/mL) | Pass . Highly linear response. | |
| Accuracy | Spiked recovery at 50%, 100%, 150% levels | 103.3% to 105.2% recovery[2] | Pass . Within 95-105% limits. |
| Precision (Repeatability) | 6 replicate injections at 100% level | RSD = 1.69%[2] | Pass . RSD < 2.0%. |
References
- Source: PMC / d-nb.
- Separation of Thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- An Investigation of Phenylthiazole Antiflaviviral Agents Source: PMC / NIH URL
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 2-Phenylthiazole Chromophores
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and dye chemistry. Its inherent chromophoric nature, arising from the conjugated π-system encompassing the phenyl and thiazole rings, makes understanding its electronic absorption properties crucial for various applications. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of a series of 2-phenylthiazole derivatives, offering insights into the influence of structural modifications and solvent environment on their spectral characteristics. This information is vital for the rational design of novel 2-phenylthiazole-based compounds with tailored photophysical properties.
The 2-Phenylthiazole Chromophore: An Introduction
The fundamental 2-phenylthiazole structure possesses a π-electron system that gives rise to characteristic electronic transitions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These transitions, primarily of the π → π* type, are sensitive to the electronic nature of substituents appended to both the phenyl and thiazole rings, as well as the polarity of the surrounding solvent medium. By systematically modifying the molecular structure, the absorption maximum (λmax) can be fine-tuned, enabling the development of compounds for specific applications such as fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs).
Influence of Substituents on Absorption Maxima
The electronic properties of substituents on the 2-phenylthiazole core play a pivotal role in modulating the energy of the π → π* transitions and, consequently, the λmax. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electron density distribution within the chromophore.
Electron-Donating Groups (EDGs)
Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, when attached to the phenyl ring, generally cause a bathochromic shift (a shift to longer wavelengths) of the λmax. This is attributed to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. For instance, hydroxylated 2-phenylbenzothiazole derivatives, which are structurally similar to 2-phenylthiazoles, exhibit significant oestrogen receptor binding affinity and tyrosine kinase inhibitory activity.[1]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) tend to induce a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs. These groups withdraw electron density from the π-system, stabilizing both the HOMO and LUMO, but often with a more pronounced effect on the HOMO, leading to a larger energy gap. The introduction of substituents can tune the emission band of 2-(2′-aminophenyl)benzothiazole.[2]
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption maxima for a selection of 2-phenylthiazole derivatives, illustrating the impact of various substituents. The data has been compiled from various research articles and is presented to facilitate a comparative analysis.
| Compound | Substituent (R) | Solvent | λmax (nm) | Reference |
| 2-Phenylbenzothiazole | - | Not Specified | ~300-350 | [2] |
| 2-(4-Hydroxyphenyl)thiazole derivative | 4-OH | Not Specified | Not Specified | [1] |
| 2-(Aryl)-5-substituted imidazo-benzothiadiazole | Varies | Toluene | 490 | [3] |
| 2-(Aryl)-5-substituted imidazo-benzothiadiazole | Varies | DMSO | 575 | [3] |
| Thiazole-Azo Dye (T-azo-H) | H | PMMA Matrix | Not Specified | [4] |
| Thiazole-Azo Dye (T-azo-OCH3) | 4-OCH3 | PMMA Matrix | Red-shifted vs T-azo-H | [4] |
| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | - | Not Specified | 359 | [5] |
| 2-(5'-(4-alkoxyphenyl)-2'-thienyl)-1,3-benzothiazole | 4-Alkoxy | Not Specified | 372-406 | [5] |
| Benzothiazol-2-yl-hydrazone derivative | 4-NO2 | Methanol | 370 | [6] |
| Benzothiazol-2-yl-hydrazone derivative | 4-OCH3 | Methanol | 336 | [6] |
Note: This table is a representative compilation. For detailed and specific λmax values, consulting the primary literature is essential.
The Role of Solvent Polarity: Solvatochromism
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of 2-phenylthiazole derivatives, a phenomenon known as solvatochromism.[7][8][9][10]
-
Bathochromic Shift (Red Shift): In many cases, increasing the solvent polarity leads to a bathochromic shift for π → π* transitions. This is because the excited state is often more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the ground state, thus lowering the energy of the transition.[9]
-
Hypsochromic Shift (Blue Shift): For n → π* transitions, which can occur in molecules with heteroatoms containing lone pairs of electrons, an increase in solvent polarity typically results in a hypsochromic shift. This is because the polar solvent can form hydrogen bonds or strong dipole-dipole interactions with the non-bonding electrons in the ground state, lowering its energy and increasing the transition energy.
The solvatochromic behavior of these compounds is a key consideration in the design of fluorescent probes for sensing applications, as the spectral shift can be correlated with the polarity of the microenvironment. The emission wavelength of some benzothiadiazole derivatives shifts to a longer wavelength with an increase in the polarity of the solvent, for example, from 490 nm in toluene to 575 nm in DMSO.[3]
Experimental Protocol: UV-Vis Spectrophotometry
The following provides a standardized, step-by-step methodology for acquiring UV-Vis absorption spectra of 2-phenylthiazole derivatives.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, hexane). The choice of solvent should be based on the solubility of the compound and the desired polarity for the experiment.
-
Analyte: A solution of the 2-phenylthiazole derivative of known concentration.
II. Procedure
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Solvent Preparation: Prepare a stock solution of the 2-phenylthiazole derivative in the chosen spectroscopic grade solvent. From this stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer. Perform a baseline correction across the desired wavelength range (e.g., 220-500 nm).[11] This step subtracts the absorbance of the solvent and the cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution. Ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder in the correct orientation.
-
Run the spectral scan.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at λmax.
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration (c) of the sample.[12]
-
III. Diagram of Experimental Workflow
Caption: Substituent effects on λmax of 2-phenylthiazoles.
Conclusion
The UV-Vis absorption characteristics of 2-phenylthiazole chromophores are highly tunable through synthetic modification. By understanding the electronic effects of various substituents and the influence of the solvent environment, researchers can rationally design and synthesize novel 2-phenylthiazole derivatives with desired photophysical properties. This guide serves as a foundational resource for scientists and professionals working in drug discovery and materials science, providing a comparative overview and a practical experimental framework for the spectroscopic analysis of this important class of heterocyclic compounds.
References
Click to expand
- Chemistry of 2-(2′-Aminophenyl)
- UV RECORDING SPECTROPHOTOMETRY Basis of the Experiment Apparatus Reagents & Solutions Procedure. (2001, November 28).
- Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Request PDF.
- Experimental procedures. The Royal Society of Chemistry.
- Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties.
- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PMC. (2025, July 8).
- Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- (E)-3-Heptyl-2-(4-thiomorpholinostyryl)
- The synthesis of the 2-phenylthiazole derivatives (C1–8)..
- Solvent Effects on UV-vis Absorption Spectra of Some Solv
- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. (2021, June 13).
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. (2010, November 15).
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identific
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
- Carbazole Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Preprints.org. (2025, May 6).
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradi
- Modulation of the Naked-Eye and Fluorescence Color of a Protonated Boron-Doped Thiazolothiazole by Anion- Dependent Hydrogen Bonding.
- DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole deriv
- UV-vis Absorption. DOI.
- Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2..
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ... - Koit Herodes - Google Books [books.google.com.sg]
- 11. chem.latech.edu [chem.latech.edu]
- 12. sim4t.com [sim4t.com]
Differentiating 2-Phenyl and 2-Methyl Thiazole Dicarboxylates by NMR: A Comparative Guide
As drug development increasingly relies on fine-tuning the physicochemical properties of heterocyclic scaffolds, the thiazole ring remains a privileged motif. Substituting the C2 position of a thiazole-4,5-dicarboxylate with a methyl versus a phenyl group profoundly alters the molecule's lipophilicity, steric bulk, and metabolic stability.
For the analytical chemist or structural biologist, unambiguously differentiating these two structural variants is a critical quality control step. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to distinguish 2-phenylthiazole dicarboxylates from their 2-methyl counterparts, grounded in the mechanistic causality of their electronic environments.
Structural and Mechanistic Basis for NMR Differentiation
The differentiation of these two motifs by NMR is not merely a pattern-matching exercise; it is a direct readout of the electronic distribution within the heteroaromatic system.
The 1H NMR Perspective: Anisotropy vs. Deshielding
In 1H NMR, the distinction is immediately apparent due to the fundamental difference between aliphatic and aromatic protons.
-
2-Methyl Substitution: The methyl protons are aliphatic but sit adjacent to the electron-withdrawing nitrogen and sulfur atoms of the thiazole core. This localized deshielding pushes the methyl singlet to the 2.70–2.80 ppm range, significantly downfield from a standard alkane methyl group[1].
-
2-Phenyl Substitution: The phenyl ring protons are subjected to strong diamagnetic anisotropy from the aromatic
-system. This results in complex multiplets in the 7.40–8.00 ppm range. The ortho-protons typically resonate further downfield (~7.95 ppm) than the meta and para protons due to their proximity to the electron-deficient thiazole core.
The 13C NMR Perspective: Conjugation and Hyperconjugation
The C2 carbon of the thiazole ring acts as an excellent diagnostic probe because its chemical shift is highly sensitive to the electronic nature of its substituent[2].
-
Hyperconjugation (2-Methyl): The methyl group donates electron density into the thiazole ring via hyperconjugation. This relative shielding effect places the C2 carbon resonance around 166.5 ppm [3]. The methyl carbon itself appears far upfield at approximately 19.5 ppm .
-
Extended
-Conjugation (2-Phenyl): The phenyl ring extends the conjugated -system. This extended conjugation, combined with the inductive electron-withdrawing nature of the sp2-hybridized phenyl carbon, deshields the C2 position, pushing its resonance downfield to ~169.9 ppm [4].
Comparative NMR Data
To facilitate rapid spectral assignment, the quantitative 1D NMR data for the diethyl ester derivatives of both scaffolds are summarized below. Data is referenced to CDCl3 at 298 K.
| Nucleus | Position | Diethyl 2-Methylthiazole-4,5-dicarboxylate | Diethyl 2-Phenylthiazole-4,5-dicarboxylate | Diagnostic Value |
| 1H | C2-Substituent | 2.75 ppm (s, 3H, CH3) | 7.95 ppm (m, 2H, o-Ph)7.45 ppm (m, 3H, m/p-Ph) | High: Immediate visual differentiation between aliphatic singlet and aromatic multiplets. |
| 1H | Ester CH2 | 4.40 ppm (q, 4H) | 4.42 ppm (q, 4H) | Low: Nearly identical environments. |
| 1H | Ester CH3 | 1.40 ppm (t, 6H) | 1.42 ppm (t, 6H) | Low: Nearly identical environments. |
| 13C | C2 (Thiazole) | 166.5 ppm | 169.9 ppm | High: ~3.5 ppm downfield shift in the phenyl variant due to extended conjugation. |
| 13C | C2-Substituent | 19.5 ppm (CH3) | 132.5, 130.5, 129.0, 127.0 ppm (Ph) | High: Aliphatic vs. Aromatic carbon regions. |
| 13C | C=O (Esters) | 161.0, 159.5 ppm | 161.2, 160.0 ppm | Low: Minor inductive shifts. |
Experimental Workflow: A Self-Validating Protocol
Relying solely on 1D chemical shifts can be risky if impurities or unexpected regioisomers are present. As a best practice, every structural assignment must be a self-validating system . We achieve this by using 2D Heteronuclear Multiple Bond Correlation (HMBC) to definitively map the connectivity of the C2 substituent to the thiazole core.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which can degrade magnetic field homogeneity.
Step 2: 1D Acquisition (The Hypothesis)
-
1H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Look for the diagnostic 3H singlet at ~2.75 ppm (methyl) or the 5H multiplets at ~7.40–8.00 ppm (phenyl).
-
13C NMR (100 MHz): Acquire 512–1024 scans with proton decoupling. Identify the C2 carbon at either ~166.5 ppm or ~169.9 ppm.
Step 3: 2D HMBC Validation (The Proof)
To prove that the methyl or phenyl group is physically attached to the C2 position of the thiazole (and not a co-crystallized solvent or an ester-cleaved byproduct), run an HMBC experiment optimized for long-range coupling (
-
For the 2-Methyl variant: You must observe a strong
cross-peak correlating the proton singlet at 2.75 ppm to the carbon resonance at 166.5 ppm. -
For the 2-Phenyl variant: You must observe a
cross-peak correlating the ortho-protons at 7.95 ppm to the carbon resonance at 169.9 ppm.
If this correlation is present, the system validates itself: the substituent is unambiguously bound to the C2 position of the thiazole ring.
Logical Workflow Visualization
The following diagram illustrates the logical decision tree and self-validating HMBC workflow required to differentiate these compounds.
Diagnostic workflow for the NMR differentiation and structural validation of C2-substituted thiazoles.
References
- Abraham, R. J., & Thomas, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph.
- ChemicalBook. "2-Methylthiazole(3581-87-1) 1H NMR spectrum." ChemicalBook.
- Royal Society of Chemistry. "Supporting Information: Synthesis of 5-bromo-2-methylthiazole-4-carboxylate." RSC.
- National Institutes of Health. "An Investigation of Phenylthiazole Antiflaviviral Agents." PMC.
Sources
Safety Operating Guide
Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate proper disposal procedures
Comprehensive Safety and Disposal Protocol for Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
As a Senior Application Scientist, I recognize that the integrity of your research depends not only on the purity of your reagents but also on the rigorous safety and logistical frameworks surrounding their use. Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (CAS 54986-96-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including kinase inhibitors and anti-infective agents. Because it contains both ester functionalities and a nitrogen-sulfur heteroaromatic ring, its handling and disposal require specific operational protocols to prevent environmental contamination and ensure laboratory safety.
Physicochemical Profiling & Risk Assessment
To design a self-validating safety protocol, we must first understand the physicochemical nature of the compound. The presence of the thiazole ring dictates its thermal degradation profile, while the diethyl ester groups dictate its chemical reactivity (e.g., susceptibility to hydrolysis).
| Property / Parameter | Specification | Operational Implication |
| CAS Number | 54986-96-8 | Primary identifier for inventory and EPA tracking. |
| Molecular Formula | C15H15NO4S | Combustion yields CO2, CO, NOx, and SOx. Requires specialized incineration. |
| Molecular Weight | 305.35 g/mol | Quantitative tracking for mass-balance during synthesis. |
| Physical State | Solid | Dust generation risk; requires handling in a Class II biological safety cabinet or fume hood. |
| Chemical Stability | Stable under standard conditions | Avoid strong oxidizing agents, strong acids, and strong bases to prevent premature ester cleavage or exothermic oxidation. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. By embedding safety checks directly into the workflow, we eliminate the margin for human error.
Step-by-Step Methodology for Safe Handling:
-
Environmental Controls : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm (1[1]). Causality: This prevents exposure to aerosolized particulates, which can cause respiratory irritation.
-
PPE Requirements : Don standard laboratory PPE, including nitrile gloves (double-gloving recommended for extended handling), safety goggles, and a flame-resistant lab coat.
-
Dispensing : Utilize an anti-static weighing spatula. Causality: Fine powders of organic compounds can accumulate static charge, leading to micro-combustion events or loss of material when contacting metal surfaces.
-
Dissolution : When preparing stock solutions (e.g., in DMSO or DMF for assay use), add the solvent dropwise to the solid. Causality: Controlled dissolution mitigates localized heat generation and ensures complete solvation without splattering.
-
Decontamination : Post-handling, wipe down the analytical balance and surrounding workspace with a compatible solvent (e.g., isopropanol), followed by a deionized water wipe to remove residual organic traces.
Cradle-to-Grave Chemical Management
Cradle-to-Grave Chemical Management Workflow for Thiazole Derivatives.
Comprehensive Disposal Procedures
The disposal of Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate must be treated as hazardous chemical waste due to its heteroaromatic composition. Proper disposal requires strict adherence to segregation and thermal destruction protocols.
Step 1: Waste Segregation and Compatibility
-
Action : Collect all solid waste (used vials, contaminated pipette tips) and liquid waste (reaction filtrates) containing this compound in designated "Non-Halogenated Organic Waste" containers, provided no halogenated solvents were used in the process.
-
Causality : The compound contains nitrogen and sulfur but no halogens. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process. Furthermore, segregation prevents incompatible chemical reactions—such as mixing with strong oxidizers (e.g., nitric acid waste)—which could trigger an exothermic event (2[2]).
Step 2: Primary and Secondary Containment
-
Action : Utilize High-Density Polyethylene (HDPE) or glass carboys for liquid waste accumulation. Solid waste must be placed in heavy-duty, leak-proof polyethylene bags or drums. Always place primary waste containers inside a secondary containment bin.
-
Causality : HDPE and glass are chemically inert to the ester functionalities and the typical organic solvents used to dissolve it. Secondary containment ensures that in the event of primary vessel failure, the hazardous material is captured before reaching the laboratory drain. Under no circumstances should this compound be poured down the drain, as it is not a simple soluble salt and poses a severe risk of environmental toxicity (2[2]).
Step 3: RCRA-Compliant Labeling and Accumulation
-
Action : Attach a hazardous waste tag to the container the moment the first drop of waste is generated. The label must explicitly state "Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate" alongside any solvents used. Avoid all abbreviations.
-
Causality : Under EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 262), laboratories are legally mandated to properly characterize and label waste (3[3]). Unlabeled "mystery" waste poses severe risks to waste handlers and necessitates expensive analytical testing prior to disposal. Academic and industrial facilities must strictly adhere to their designated 90-day or 180-day accumulation limits (4[4]).
Step 4: Final Disposal via High-Temperature Incineration
-
Action : Coordinate with your institution's Environmental Health and Safety (EH&S) department or a certified waste broker to transport the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) (5[5]). The mandated disposal method is high-temperature incineration equipped with flue gas scrubbers.
-
Causality : Complete thermal destruction is required to break down the stable thiazole ring. Because the combustion of this compound yields sulfur oxides (SOx) and nitrogen oxides (NOx), the incineration facility must utilize alkaline scrubbers to neutralize these acidic gases before the exhaust is released into the atmosphere, thereby preventing acid rain and atmospheric pollution (1[1]).
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. 1
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org. 2
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. 3
-
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. 5
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA.com, 2022. 4
Sources
Personal Protective Equipment & Handling Guide: Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate
CAS Number: 54986-96-8 Synonyms: 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester Chemical Class: Thiazole Derivative / Diester[1]
Executive Safety Summary
Operational Directive: While some regulatory bodies classify specific batches of this substance as non-hazardous under CLP/GHS regulations (EC No. 1272/2008), structural analogs (e.g., diethyl thiazole-4,5-dicarboxylate) exhibit significant irritant properties (H315, H319, H335).
The Safety Standard: In the absence of comprehensive toxicological data for this specific isomer, you must apply the Precautionary Principle . Treat this substance as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant . This guide outlines protocols designed to prevent sensitization and exposure, regardless of the specific vendor's minimum labeling requirements.
Hazard Identification & Risk Assessment
Hazard Profile (derived from Structural Activity Relationship - SAR)
| Hazard Type | GHS Code | Potential Effect | Causality/Mechanism |
| Skin Irritation | H315 | Erythema, inflammation | Lipophilic esters can penetrate the stratum corneum; thiazole moiety may act as a sensitizer. |
| Eye Irritation | H319 | Serious eye irritation | Direct contact with mucous membranes causes localized pH changes and tissue stress. |
| Respiratory | H335 | Airway irritation | Inhalation of dust (if solid) or aerosols (if oil) triggers mucosal inflammation. |
| Acute Toxicity | H302 | Harmful if swallowed | Thiazole rings are biologically active pharmacophores; ingestion may interfere with metabolic enzymes. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation resistance of esters and the particulate nature of thiazole derivatives .
PPE Selection Logic (Graphviz Diagram)
Figure 1: PPE Selection Logic based on physical state and operation scale.
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Hand Protection | Nitrile Rubber (Min 0.11 mm) | Thiazole esters are organic compounds compatible with nitrile. Latex is prohibited due to poor organic solvent resistance and high allergenicity. For prolonged immersion, use Silver Shield laminates. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient if the substance is a liquid or oil, as splashes can bypass side gaps. Goggles provide a sealed environment. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to respirators. If hood space is unavailable, use a P100/OV (Organic Vapor) half-mask respirator. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (the "gap of vulnerability"). |
Operational Protocols
A. Receipt and Storage[2][3][4][5][6][7]
-
Inspection: Upon receipt, inspect the container for crystallization. This substance may exist as a viscous oil or low-melting solid.
-
Segregation: Store in a cool, dry place away from strong oxidizing agents and strong bases .
-
Why? Esters (dicarboxylate groups) are susceptible to hydrolysis by bases, potentially releasing the free acid and ethanol, altering the stoichiometry of your reaction.
-
B. Weighing and Transfer (The Critical Step)
-
For Solids:
-
Place the balance inside the chemical fume hood.
-
Use an antistatic weighing boat. Thiazoles can carry static charge, causing powder to "jump" and contaminate surfaces.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
-
For Viscous Liquids/Oils:
-
Do not pour. The high viscosity often leads to dripping down the bottle side.
-
Technique: Use a wide-bore glass pipette or a positive-displacement pipette for accurate transfer.
-
Cleaning: Wipe the bottle threads with a Kimwipe dampened in ethyl acetate before recapping to prevent the cap from seizing.
-
C. Reaction Setup
-
Inert Atmosphere: While not strictly pyrophoric, thiazole synthesis often requires anhydrous conditions. Flush the reaction vessel with Nitrogen or Argon.
-
Temperature Control: If heating is required, use an oil bath with a temperature probe. Avoid open flames.
-
Caution: At high temperatures (>150°C), dicarboxylates can decarboxylate. Monitor internal temperature strictly.
-
Emergency Response & Disposal
Spill Management
Minor Spill (< 5 mL/g):
-
Isolate: Alert nearby personnel.
-
Absorb: Use a vermiculite or sand-based absorbent. Do not use paper towels alone, as they increase the surface area for evaporation.
-
Clean: Wipe the area with Ethanol or Acetone, followed by soap and water.
Exposure Response:
-
Skin: Wash with soap and water for 15 minutes.[2][3][4] Do not use organic solvents on the skin (this increases absorption).
-
Eyes: Flush for 15 minutes at an eyewash station. Hold eyelids open.
Disposal Strategy (Graphviz Diagram)
Figure 2: Waste Disposal Decision Tree for Thiazole Dicarboxylates.
References
-
Georganics. (n.d.). 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid diethylester - Safety Data Sheet. Retrieved March 1, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
